SU5408
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUJUSJUVIXDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274474 | |
| Record name | IN1018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-93-5 | |
| Record name | IN1018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to SU5408 Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SU5408, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into its mechanism of action, selectivity, the downstream signaling pathways it affects, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule belonging to the 3-substituted indolin-2-one class of compounds. It functions as a potent and selective ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase, a key mediator of angiogenesis—the formation of new blood vessels from pre-existing ones.[1] Dysregulated angiogenesis is a hallmark of cancer and other diseases, making its inhibition a critical therapeutic strategy. This compound serves as an important research tool for studying the biological roles of VEGFR-2 signaling and for the preclinical evaluation of anti-angiogenic therapies.[2]
Mechanism of Action
VEGF-A, a potent pro-angiogenic factor, binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling events. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing ATP from binding and thereby blocking the crucial autophosphorylation step. This action effectively halts the entire downstream signaling cascade originating from the receptor.
Caption: this compound inhibits VEGFR-2 by blocking the ATP-binding site, preventing autophosphorylation.
Kinase Selectivity Profile
This compound is highly selective for VEGFR-2. It exhibits significantly lower or negligible activity against other receptor tyrosine kinases, making it a specific tool for interrogating the VEGFR-2 pathway.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| VEGFR-2 (KDR/Flk-1) | 70 | [1][3][4] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | >100,000 | [1][5] |
| Epidermal Growth Factor Receptor (EGFR) | >100,000 | [1][5] |
| Insulin-like Growth Factor Receptor (IGF-1R) | >100,000 | [1][5] |
Note: The high IC₅₀ values indicate a lack of significant inhibitory effect at typical experimental concentrations.
Inhibition of Downstream Signaling Pathways
By blocking VEGFR-2 autophosphorylation, this compound prevents the recruitment and activation of downstream signaling molecules. This leads to the suppression of key cellular processes required for angiogenesis. The two primary pathways affected are:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation. Its inhibition leads to cell cycle arrest.
-
PI3K-Akt Pathway: This pathway is a major regulator of cell survival and permeability. Its blockade can promote apoptosis in endothelial cells.
Caption: Key downstream signaling pathways emanating from activated VEGFR-2.
While this compound is highly selective, it's important for researchers to understand the context of related receptor tyrosine kinase (RTK) pathways that are often targeted by multi-kinase inhibitors. The diagram below illustrates the distinct but related signaling pathways of VEGFR-2, FGFR, PDGFR, and c-Kit. Compounds like Sunitinib or Sorafenib inhibit multiple of these pathways, whereas this compound primarily targets VEGFR-2.[3][6]
Caption: Overlapping cellular functions regulated by different receptor tyrosine kinases.
Experimental Protocols
Here we provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR-2.
Objective: To determine the IC₅₀ of this compound for VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly-(Glu, Tyr) 4:1 as a substrate
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well microplates (high-binding)
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating: Coat a 96-well plate with the Poly-(Glu, Tyr) substrate (e.g., 100 µL of 0.25 mg/mL solution) and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., TBST).
-
Inhibitor Preparation: Perform serial dilutions of this compound in kinase assay buffer containing a fixed, low percentage of DMSO. Include a DMSO-only control (0% inhibition) and a no-ATP control (100% inhibition).
-
Kinase Reaction: Add the diluted this compound or control solutions to the wells. Add the recombinant VEGFR-2 kinase to each well.
-
Initiation: Start the reaction by adding a solution of ATP and MgCl₂/MnCl₂ to each well. The final ATP concentration should be near its Km value for VEGFR-2 to ensure competitive inhibition can be accurately measured.[7] Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction by washing the plate. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Readout: Wash the plate again. Add TMB substrate and allow color to develop. Stop the reaction with the stop solution.[7]
-
Data Analysis: Measure the absorbance at 450 nm. Plot the percentage of inhibition against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
HUVEC Proliferation Assay
This cell-based assay assesses the cytostatic effect of this compound on endothelial cells, a key functional outcome of VEGFR-2 inhibition.
Objective: To determine the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Basal Medium (EBM) supplemented with growth factors (e.g., EGM-2 kit), but low serum (e.g., 2% FBS).
-
This compound (dissolved in DMSO)
-
Recombinant human VEGF-A
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, XTT, or BrdU incorporation kit)[8][9]
Methodology:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells/well and allow them to attach overnight.[8]
-
Serum Starvation: Replace the medium with a low-serum basal medium and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the diluted inhibitor to the wells. To half of the wells (for each concentration), add a final concentration of VEGF-A (e.g., 20 ng/mL) to stimulate proliferation. Include controls: cells with no treatment, cells with DMSO vehicle, and cells with only VEGF-A.
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Measure cell proliferation using a chosen method. For an MTT assay, add MTT reagent, incubate for 4 hours, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol), and read the absorbance at 570 nm.[8]
-
Data Analysis: Normalize the absorbance values to the VEGF-A stimulated control. Plot the percentage of proliferation against the this compound concentration to evaluate its dose-dependent inhibitory effect.[10]
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
Objective: To assess the ability of this compound to inhibit tumor growth in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nu/nu or SCID)[11]
-
Tumor cells (e.g., a human cancer cell line known to form vascularized tumors)
-
This compound formulation for in vivo administration (e.g., suspended in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Calipers for tumor measurement
-
Anesthetic and surgical tools for cell implantation
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in 100-200 µL of saline or Matrigel) into the flank of each mouse.[12]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).[11]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer treatment via the desired route (e.g., oral gavage, intraperitoneal injection) on a pre-determined schedule (e.g., daily).
-
Monitoring: Monitor animal health and body weight regularly. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (width² × length) / 2).[11]
-
Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors.
-
Ex Vivo Analysis: Tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (Ki-67) and angiogenesis (CD31) to confirm the mechanism of action.
Caption: A typical experimental workflow for characterizing a kinase inhibitor like this compound.
Conclusion
This compound is a valuable chemical probe for studying the intricacies of VEGFR-2 signaling. Its high potency and selectivity make it an excellent tool for dissecting the role of this pathway in angiogenesis and disease. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to effectively utilize this compound in their studies, from initial biochemical assays to comprehensive in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
SU5408: A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a synthetic indolin-2-one compound that has been widely characterized as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides an in-depth overview of the target binding profile and selectivity of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as development and wound healing, and in pathological conditions, most notably cancer. Vascular Endothelial Growth Factor (VEGF) and its receptors are central to the regulation of angiogenesis. Among these, VEGFR-2 (also known as KDR or Flk-1) is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Consequently, the inhibition of VEGFR-2 signaling has been a major focus of anti-angiogenic therapeutic strategies.
This compound emerged from the screening of a library of 3-substituted indolin-2-ones as a potent inhibitor of receptor tyrosine kinases. Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This guide delves into the specifics of this compound's interaction with its primary target and its broader selectivity profile across the human kinome.
Target Binding and Selectivity
This compound is recognized for its high affinity and selectivity for VEGFR-2. The quantitative measures of its binding and inhibitory activity are crucial for understanding its biological effects and potential therapeutic applications.
Quantitative Binding and Inhibition Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity by the dissociation constant (Kd).
| Target | Assay Type | IC50 (nM) | Cell Line/System |
| VEGFR-2 (KDR/Flk-1) | Kinase Assay | 70 | Cell-free |
| FGFR1 | Kinase Assay | 30 | Cell-free |
| PDGFRβ | Kinase Assay | >100,000 | Cell-free |
| EGFR | Kinase Assay | >100,000 | Cell-free |
| Insulin Receptor | Kinase Assay | >100,000 | Cell-free |
| c-Kit | Kinase Assay | Not specified | Not specified |
| FLT3 | Kinase Assay | Not specified | Not specified |
| BaF3 cells | Growth Inhibition | 2600 | Murine pro-B cells |
Note: The IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in kinase assays.
Selectivity Profile
While this compound is highly selective for VEGFR-2, it has been shown to exhibit activity against other related tyrosine kinases, particularly the Fibroblast Growth Factor Receptor 1 (FGFR1).[5] Its inhibitory activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ), Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor is significantly lower, with IC50 values exceeding 100 µM.[1] The broader off-target effects of SU5402, a closely related compound, have been shown to be extensive against a panel of unrelated tyrosine kinases, suggesting that this compound may also have additional, less characterized off-target activities.[6]
Signaling Pathways
This compound exerts its biological effects by inhibiting the VEGFR-2 signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5408: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the chemical and physical properties of this compound, its molecular structure, and its mechanism of action. Detailed experimental protocols for in vitro kinase inhibition and cell proliferation assays are provided, along with visual representations of the VEGFR-2 signaling pathway and a general workflow for kinase inhibitor profiling. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology, drug discovery, and molecular pharmacology.
Chemical Properties and Structure
This compound, also known as VEGFR2 Kinase Inhibitor I, is a synthetic small molecule belonging to the 3-substituted indolin-2-one class of compounds. Its chemical and physical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
| Synonyms | SU 5408, VEGFR2 Kinase Inhibitor I |
| CAS Number | 15966-93-5[1] |
| Molecular Formula | C18H18N2O3[1] |
| Molecular Weight | 310.35 g/mol [1] |
| Appearance | Yellow to orange solid |
| Purity | ≥95% |
Solubility
| Solvent | Solubility |
| DMSO | 6 mg/mL (19.33 mM) |
| DMF | 1 mg/mL |
| Water | Insoluble |
| Ethanol | Insoluble |
Stability and Storage
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
| In solvent | -20°C | 1 month |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo applications, freshly prepared solutions are advised.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase, with a reported IC50 value of 70 nM in cell-free assays.[1][2] It exhibits significantly less activity against other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and insulin-like growth factor receptor (IGF-1R), with IC50 values greater than 100 µM.[1]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, all critical processes in angiogenesis. This compound exerts its inhibitory effect by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of this compound's inhibitory activity against VEGFR-2 using a luminescent ADP detection assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or control (DMSO vehicle) to the wells of a white assay plate.
-
Prepare a master mix containing the VEGFR-2 enzyme and the Poly(Glu,Tyr) substrate in Kinase Assay Buffer. Add 10 µL of this master mix to each well.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
-
Initiate Kinase Reaction: Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (CCK-8 Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
HUVECs (or other suitable endothelial cell line)
-
Complete cell culture medium (e.g., EGM-2)
-
This compound
-
VEGF
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Serum Starvation: Replace the medium with a basal medium (containing a low percentage of serum, e.g., 0.5% FBS) and incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound in the basal medium. Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Stimulation: Add VEGF to the wells (except for the unstimulated control) to a final concentration of 20-50 ng/mL to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability/proliferation for each treatment group compared to the VEGF-stimulated control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and profiling of kinase inhibitors like this compound.
Conclusion
This compound serves as a critical tool for researchers investigating the role of VEGFR-2 in angiogenesis and related pathologies. Its high potency and selectivity make it a valuable pharmacological probe for dissecting the complexities of VEGF signaling. The information and protocols provided in this technical guide are intended to facilitate the effective use of this compound in a research setting and to support the ongoing efforts in the development of novel anti-angiogenic therapies.
References
SU5408: An In-depth Technical Guide for Tumor Growth Studies
Introduction
SU5408 is a synthetic, cell-permeable indolin-2-one derivative that functions as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2] As a key regulator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a critical target in cancer research.[2][3] By inhibiting the VEGFR-2 signaling cascade, this compound effectively blocks the pro-angiogenic signals initiated by VEGF, thereby impeding the nutrient and oxygen supply required for tumor growth and metastasis.[3][4] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in studying tumor growth.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting the tyrosine kinase activity of VEGFR-2. The binding of VEGF to its receptor induces dimerization and autophosphorylation of the receptor's intracellular kinase domains. This phosphorylation event triggers multiple downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[4] this compound acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the VEGFR-2 kinase domain and preventing this initial phosphorylation step. This blockade halts the entire downstream signaling cascade.
While highly selective for VEGFR-2, this compound shows minimal to no inhibitory effect against other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGFR), epidermal growth factor (EGFR), or insulin-like growth factor at typical effective concentrations.[1][5]
Signaling Pathway Visualization
The following diagram illustrates the VEGFR-2 signaling pathway and the specific point of inhibition by this compound.
Quantitative Data: Kinase Inhibition Profile
This compound's potency and selectivity have been quantified through various cell-free kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for VEGFR-2 compared to other kinases.
| Kinase Target | IC50 Value | Reference |
| VEGFR-2 (KDR/Flk-1) | 70 nM | [1][2][5][6][7][8] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 µM | [1][5] |
| Epidermal Growth Factor Receptor (EGFR) | >100 µM | [1][5] |
| Insulin-like Growth Factor Receptor | >100 µM | [1][5] |
Experimental Protocols
In Vitro Studies: Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Methodology:
-
Preparation: Thaw Matrigel (growth factor reduced) overnight at 4°C. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate and allow it to solidify by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency. Harvest the cells and resuspend them in basal medium containing 2% FBS.
-
Treatment: Seed 1.5 x 10^4 HUVECs into each Matrigel-coated well. Add this compound from a prepared stock solution (dissolved in DMSO) to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Analysis: Visualize the formation of tube-like networks using a light microscope. Quantify the results by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for in vitro evaluation of this compound.
In Vivo Studies: Subcutaneous Xenograft Tumor Model
This model is used to evaluate the efficacy of this compound in inhibiting the growth of human tumors in an in vivo setting.[9][10]
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma, U87 glioblastoma) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic Nude or SCID mice). Allow them to acclimatize for at least one week.
-
Tumor Implantation: Resuspend harvested cancer cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[9]
-
Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Formulation: Prepare the this compound dosing solution. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Alternatively, a suspension in corn oil with 5-10% DMSO can be used.[1][6] The working solution should be prepared fresh daily.
-
Administration: Administer this compound (e.g., at a dose of 25-50 mg/kg) daily via intraperitoneal (i.p.) injection or oral gavage. The control group receives the vehicle only.
-
-
Efficacy Monitoring: Continue to measure tumor volume and body weight throughout the study (e.g., for 21-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be recorded. Tumor tissue can be flash-frozen for western blot analysis or fixed in formalin for immunohistochemical (IHC) staining of angiogenesis markers (e.g., CD31) or proliferation markers (e.g., Ki-67).
In Vivo Experimental Workflow
The following diagram illustrates the key stages of an in vivo xenograft study using this compound.
This compound is a valuable research tool for investigating the role of VEGFR-2-mediated angiogenesis in tumor biology. Its high potency and selectivity allow for specific interrogation of this critical pathway. The protocols and data presented in this guide provide a framework for researchers to design and execute robust in vitro and in vivo experiments, ultimately contributing to a deeper understanding of tumor growth and the development of novel anti-angiogenic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Drugs with High Efficacy against Tumor Angiogenesis [mdpi.com]
- 5. SU 5408|this compound [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 10. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5408: A Technical Analysis of VEGFR2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity of SU5408 against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It includes a comprehensive overview of its IC50 value, the intricate VEGFR2 signaling pathway, and detailed experimental methodologies for assessing its inhibitory potential.
Quantitative Analysis of this compound against VEGFR2
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the IC50 value against VEGFR2 has been consistently determined in biochemical assays.
| Compound | Target | IC50 Value | Assay Type |
| This compound | VEGFR2 | 70 nM | Cell-free kinase assay |
This potent inhibitory activity in the nanomolar range establishes this compound as a significant inhibitor of VEGFR2 kinase activity.[1][2][3][4]
The VEGFR2 Signaling Cascade
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is a complex network of intracellular events initiated by the binding of its ligand, VEGF-A. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound.
Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, triggering multiple downstream pathways that collectively regulate endothelial cell proliferation, migration, survival, and permeability.
Key signaling pathways activated by VEGFR2 include:
-
The PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.[5] Activated VEGFR2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC). This leads to the activation of the Raf-MEK-ERK (MAPK) cascade, culminating in the transcription of genes that drive cell proliferation.
-
The PI3K-Akt Pathway: This pathway is critical for endothelial cell survival and migration. Phosphoinositide 3-kinase (PI3K) is activated by VEGFR2, leading to the activation of Akt (also known as Protein Kinase B). Akt then phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis.
Below is a diagram illustrating the core components of the VEGFR2 signaling pathway.
Experimental Protocols: Determining the IC50 of this compound
The determination of the IC50 value for an inhibitor like this compound against VEGFR2 is typically performed using an in vitro kinase assay. The following is a representative protocol based on commercially available assay kits and established methodologies.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human VEGFR2.
Materials:
-
Recombinant human VEGFR2 (catalytic domain)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Adenosine Triphosphate (ATP)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microplates
-
Luminescence-based kinase activity detection reagent (e.g., Kinase-Glo®)
-
Luminometer
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the kinase assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare the kinase reaction buffer containing appropriate concentrations of Tris-HCl, MgCl2, and DTT.
-
Prepare a stock solution of ATP.
-
Dilute the recombinant VEGFR2 enzyme to the desired concentration in the kinase assay buffer.
-
Prepare a solution of the poly (Glu, Tyr) substrate.
-
-
Assay Plate Setup:
-
Add a small volume of each this compound dilution to the wells of a 96-well plate.
-
Include control wells:
-
Positive control (100% activity): Contains all reaction components except the inhibitor.
-
Negative control (0% activity): Contains all reaction components except the enzyme.
-
-
-
Enzyme Addition:
-
Add the diluted VEGFR2 enzyme to all wells except the negative control wells.
-
-
Reaction Initiation:
-
Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.
-
Add the master mix to all wells to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
-
Detection:
-
Add a luminescence-based kinase activity detection reagent to each well. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
-
Data Acquisition:
-
Measure the luminescence signal from each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the positive control as 100% activity.
-
Plot the percentage of VEGFR2 inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
-
References
Cellular effects of SU5408 treatment
An In-depth Technical Guide to the Cellular Effects of SU5402 Treatment
Introduction
SU5402 is a synthetic small molecule inhibitor belonging to the indolin-2-one class of compounds.[1] It is a potent, multi-targeted inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[2][3][4] By competing with ATP for the binding site on the kinase domain, SU5402 effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1][5] This inhibitory action makes SU5402 a valuable tool in cancer research, stem cell biology, and studies of angiogenesis.[1][3][6] This guide provides a comprehensive overview of the cellular effects, mechanism of action, and experimental applications of SU5402 for researchers, scientists, and drug development professionals.
Mechanism of Action
SU5402 exerts its inhibitory effects by targeting the ATP-binding pocket within the catalytic domain of specific receptor tyrosine kinases.[1][5] The binding of growth factors like VEGF or FGF typically induces receptor dimerization, which brings the intracellular kinase domains into close proximity, facilitating autophosphorylation of specific tyrosine residues. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating intracellular signaling cascades that regulate cellular processes.
SU5402 acts as an ATP-competitive inhibitor, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor.[1] This blockade of autophosphorylation is the critical step that halts the entire downstream signaling cascade. While highly potent against VEGFR-2 and FGFR-1, SU5402 shows lower potency against PDGFRβ and is significantly less effective against Epidermal Growth Factor Receptor (EGFR).[1] This selective inhibition allows for the targeted study of signaling pathways dependent on VEGFR and FGFR.
Affected Signaling Pathways
The inhibition of VEGFR and FGFR autophosphorylation by SU5402 directly impacts several critical downstream signaling pathways that govern cell proliferation, survival, and migration. The primary cascades affected are the RAS-MAPK and PI3K-AKT pathways.
-
RAS/MAPK Pathway: Upon activation, FGFRs recruit and phosphorylate FRS2 (FGFR substrate 2), which in turn activates the RAS-RAF-MEK-ERK cascade. This pathway is a central regulator of cell proliferation and differentiation.[7] SU5402 treatment has been shown to decrease the phosphorylation of key components like MEK and ERK.[7]
-
PI3K/AKT Pathway: Activated RTKs can also stimulate the PI3K-AKT pathway, which is crucial for promoting cell survival and inhibiting apoptosis.
-
STAT Pathway: In some contexts, such as in multiple myeloma cells with activating FGFR3 mutations, SU5402 treatment rapidly down-regulates the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[6]
-
PLCγ Pathway: FGFR activation can also lead to the stimulation of Phospholipase C gamma (PLCγ), which is involved in cell motility and calcium signaling.[8]
Core Cellular Effects of SU5402 Treatment
Inhibition of Proliferation and Cell Cycle Arrest
A primary consequence of SU5402 treatment is the inhibition of cell proliferation. This effect is particularly pronounced in cells that rely on FGF or VEGF signaling for growth. For instance, SU5402 inhibits cell proliferation induced by VEGF and FGF in Human Umbilical Vein Endothelial Cells (HUVECs) and NIH/3T3 cells.[2] In cancer cell lines with activating FGFR3 mutations, such as the KMS11 human myeloma cell line, treatment with 10 μM SU5402 for 72 hours resulted in an 85% decrease in S-phase cells and a 95% increase in cells arrested in the G0/G1 phase of the cell cycle.[6][9] This demonstrates SU5402's ability to enforce cell cycle arrest by blocking mitogenic signals.[9]
Induction of Apoptosis
By blocking pro-survival signals, particularly from the PI3K-AKT pathway, SU5402 can induce apoptosis. In the KMS11 myeloma cell line, SU5402 treatment led to a 4.5-fold increase in apoptotic cells.[6] This pro-apoptotic effect is a key component of its anti-tumor activity.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a process critically dependent on VEGF signaling in endothelial cells. SU5402 is a potent inhibitor of angiogenesis. It blocks VEGF-driven mitogenesis in HUVECs and has been shown to inhibit tube formation and migration of endothelial cells, which are key steps in the angiogenic process.[2][10][11] In vivo models, such as the Matrigel plug assay in mice and studies in zebrafish, have confirmed that SU5402 effectively prevents neovascularization.[10][12][13]
Inhibition of Cell Migration and Invasion
FGFR signaling is implicated in the migration and invasion of various cell types, including cancer cells. In non-small cell lung cancer (NSCLC) cell lines, SU5402 significantly reduced the migratory potential in Transwell chamber assays.[14] Similarly, in nasopharyngeal epithelial cells, SU5402 attenuates LMP1-mediated cell migration and invasion.[2]
Modulation of Stem Cell Fate
SU5402 also plays a role in stem cell biology. It has been shown to support the self-renewal of mouse embryonic stem cells (mESCs) when used in combination with other small molecules. Conversely, it can also influence differentiation; for example, it attenuates integrin β4-induced differentiation of neural stem cells.
Quantitative Data Summary
The inhibitory activity of SU5402 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: IC50 Values of SU5402 in Cell-Free Kinase Assays
| Target Kinase | IC50 Value | Reference |
| VEGFR-2 (KDR/Flk-1) | 20 nM (0.02 µM) | [2][3][4] |
| FGFR-1 | 30 nM (0.03 µM) | [2][3][4] |
| PDGFRβ | 510 nM (0.51 µM) | [2][3][4] |
| EGFR | >100 µM |
Table 2: IC50 Values of SU5402 in Cell-Based Assays
| Cell Line / Assay Type | Stimulant | IC50 Value | Reference |
| HUVEC or NIH/3T3 Proliferation | VEGF | 0.05 µM | [2] |
| HUVEC Mitogenesis | VEGF | 0.04 µM | [2] |
| HUVEC or NIH/3T3 Proliferation | FGF | 2.80 µM | [2] |
| NIH/3T3 Proliferation | PDGF | 28.4 µM | [2] |
| NIH/3T3 FGFR1 Autophosphorylation | Acidic FGF | 10 µM | [2] |
Experimental Protocols
Receptor Tyrosine Kinase (RTK) Inhibition Assay (Cell-Free)
This protocol outlines a general method to determine the IC50 of SU5402 against purified kinase domains, such as VEGFR-2 or FGFR-1.[2]
Methodology:
-
Plate Coating: 96-well microtiter plates are coated overnight with a substrate peptide like poly(Glu-Tyr).[2]
-
Reagent Preparation: Purified, GST-tagged kinase domains (e.g., GST-FGFR1) are diluted in a kinase assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl). SU5402 is serially diluted in a buffer containing DMSO.[2]
-
Reaction Setup: Diluted kinase is added to the coated wells. The SU5402 dilutions are then added.[2]
-
Initiation: The kinase reaction is initiated by adding a solution of ATP and MnCl2. The final ATP concentration is typically near its Km value (e.g., 10 µM).[2]
-
Incubation and Termination: The plates are incubated for approximately 10 minutes before the reaction is stopped by the addition of EDTA.[2]
-
Detection: The level of substrate phosphorylation is quantified using an ELISA-based method. This involves washing the plate, incubating with a primary anti-phosphotyrosine antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, and finally adding a colorimetric HRP substrate. The absorbance is read on a plate reader.[2]
Cell Proliferation Assay
This protocol describes how to measure the effect of SU5402 on growth factor-induced cell proliferation using the sulforhodamine B (SRB) method.[2]
Methodology:
-
Cell Seeding: Seed cells (e.g., HUVECs) in 96-well plates and allow them to attach overnight.
-
Serum Starvation: To reduce basal signaling, cells are often serum-starved for several hours before treatment.
-
Treatment: Add media containing the desired growth factor (e.g., VEGF) along with serial dilutions of SU5402 (dissolved in DMSO, final concentration <0.5%). Include vehicle-only controls.[2]
-
Incubation: Culture the cells for an appropriate period (e.g., 96 hours).[2]
-
Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA).
-
Staining: Wash the plates and stain the fixed cells with sulforhodamine B dye, which binds to total cellular protein.
-
Measurement: Wash away unbound dye and solubilize the bound dye with a Tris base solution. Measure the absorbance on a plate reader. The absorbance is proportional to the cell number.
-
Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic curve.[2]
Western Blotting for Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key signaling proteins (e.g., ERK, FGFR) following SU5402 treatment.[15]
Methodology:
-
Cell Treatment: Culture cells to sub-confluency, serum starve if necessary, and then treat with SU5402 for a specified time (e.g., 1 hour). Stimulate with a growth factor (e.g., FGF2) for a short period (e.g., 15-30 minutes) before harvesting.[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate denatured protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-ERK) and a loading control (e.g., β-actin or tubulin) to confirm equal loading and quantify the change in phosphorylation.[15]
Endothelial Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[16]
Methodology:
-
Plate Coating: Thaw a basement membrane matrix gel (e.g., Matrigel) on ice and use it to coat the wells of a 96-well plate. Allow the gel to solidify at 37°C.[16]
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in media containing the test compounds (e.g., an angiogenic stimulus like VEGF, with or without SU5402).
-
Seeding: Seed the cell suspension onto the solidified matrix gel.
-
Incubation: Incubate the plate for several hours (e.g., 4-18 hours) to allow for the formation of tube-like networks.[16]
-
Visualization and Quantification: Visualize the networks using a light microscope. The extent of tube formation can be quantified by measuring parameters like the number of junctions, total tube length, and number of loops using imaging software.
Conclusion
SU5402 is a well-characterized and selective inhibitor of VEGFR and FGFR tyrosine kinases. Its cellular effects are profound and directly linked to the blockade of key signaling pathways controlling cell fate. By potently inhibiting cell proliferation, inducing apoptosis, and preventing angiogenesis and cell migration, SU5402 serves as a critical pharmacological tool for dissecting the roles of FGF and VEGF signaling in both normal physiology and disease states like cancer. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers employing SU5402 in their experimental designs.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. apexbt.com [apexbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs [synapse.patsnap.com]
- 9. su-5416.com [su-5416.com]
- 10. FGF-2-mediated FGFR1 signaling in human microvascular endothelial cells is activated by vaccarin to promote angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Angiogenesis Assay [cellbiolabs.com]
The Impact of SU5408 on Endothelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic small molecule that acts as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the impact of this compound on endothelial cell proliferation, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Quantitative Data Summary
The inhibitory effect of this compound on endothelial cell proliferation is dose-dependent. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | 70 nM | Not specified (in vitro kinase assay) | Kinase Assay | [1] |
| Proliferation Inhibition | ~80% | HCM-SqCC010 (a cell line with endothelial characteristics) | Not specified | [2] |
Signaling Pathways
This compound exerts its anti-proliferative effects by inhibiting the autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling. The primary pathway implicated in VEGF-induced endothelial cell proliferation is the PLCγ-PKC-Raf-MEK-ERK cascade. Additionally, the PI3K/Akt pathway, which is crucial for cell survival, is also affected.
Caption: this compound inhibits VEGFR-2 signaling, blocking endothelial cell proliferation and survival pathways.
Experimental Protocols
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a method to quantify the inhibitory effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
VEGF-A (recombinant human)
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for HRP (e.g., TMB) or appropriate buffer for fluorescence detection
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 2% FBS.
-
Trypsinize and seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 with 2% FBS.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Serum Starvation:
-
After 24 hours, aspirate the medium and replace it with 100 µL of serum-free endothelial basal medium (EBM-2).
-
Incubate for 4-6 hours to synchronize the cells.
-
-
This compound and VEGF Treatment:
-
Prepare serial dilutions of this compound in EBM-2. A suggested dose-response range is 0 nM (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Add 50 µL of EBM-2 containing 20 ng/mL VEGF-A to all wells except the negative control (add 50 µL of EBM-2 without VEGF). This will result in a final VEGF concentration of 10 ng/mL.
-
Incubate for 24 hours.
-
-
BrdU Labeling:
-
Add 20 µL of BrdU labeling reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing solution and wash the wells three times with PBS.
-
Add 100 µL of anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells three times with PBS.
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate until color develops. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.
-
If using a fluorescently-conjugated antibody, add the appropriate buffer and read the fluorescence on a microplate reader with the corresponding excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Western Blot Analysis of VEGFR-2 Signaling
This protocol outlines a method to assess the effect of this compound on the phosphorylation of key proteins in the VEGFR-2 signaling pathway.
Materials:
-
HUVECs
-
EGM-2 and EBM-2 media
-
This compound
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in 6-well plates until they reach 80-90% confluency.
-
Serum-starve the cells in EBM-2 for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies for total protein and a loading control (e.g., β-actin) to ensure equal loading.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the impact of this compound on endothelial cell proliferation.
Caption: A standard workflow for assessing the anti-proliferative effects of this compound on endothelial cells.
Conclusion
This compound is a well-characterized inhibitor of VEGFR-2 that effectively abrogates VEGF-induced endothelial cell proliferation. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to investigate the anti-angiogenic properties of this compound and similar compounds. The provided protocols and diagrams serve as a starting point for designing and executing robust in vitro studies in the field of angiogenesis research and drug development.
References
Methodological & Application
Application Notes: Utilizing SU5408 in the Aortic Ring Assay for Angiogenesis Research
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The aortic ring assay is a robust and widely used ex vivo model that bridges the gap between in vitro cell culture and complex in vivo systems.[1][3] This assay utilizes segments of the aorta cultured in a three-dimensional matrix, allowing for the observation and quantification of microvessel sprouting in a setting that includes multiple cell types (endothelial cells, smooth muscle cells, pericytes) and their interactions.[1][4]
SU5408 is a potent and selective, cell-permeable inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[5][6][7] As VEGFR2 is a primary mediator of the angiogenic signaling cascade, this compound serves as an invaluable tool for studying the mechanisms of angiogenesis and for screening potential anti-angiogenic therapeutic agents. These application notes provide a detailed protocol for using this compound in the mouse or rat aortic ring assay to inhibit and quantify angiogenic sprouting.
Mechanism of Action: this compound Inhibition of VEGFR2 Signaling
Vascular Endothelial Growth Factor (VEGF) is a crucial regulator of angiogenesis.[8] It exerts its effects by binding to VEGFR2 on the surface of endothelial cells. This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which ultimately promote endothelial cell proliferation, migration, survival, and tube formation.[9][10]
This compound acts as an ATP-competitive inhibitor, targeting the kinase domain of VEGFR2.[11] By blocking the ATP-binding site, it prevents receptor autophosphorylation and subsequent downstream signaling, effectively abrogating the pro-angiogenic effects of VEGF.[9]
References
- 1. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newly discovered angiogenesis inhibitors and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell Proliferation Assay with SU5408 using CCK-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the anti-proliferative effects of SU5408, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), using the Cell Counting Kit-8 (CCK-8) assay. This document outlines the mechanism of action of this compound, its effects on key signaling pathways, and provides a comprehensive protocol for conducting the cell proliferation assay.
Introduction to this compound
This compound is a synthetic, cell-permeable indolinone derivative that functions as a potent and selective inhibitor of the VEGFR2 tyrosine kinase.[1][2][3] It exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the receptor.[4] While highly selective for VEGFR2, this compound may also inhibit other receptor tyrosine kinases such as c-Kit, and at higher concentrations, Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] The inhibition of these signaling pathways ultimately disrupts downstream cellular processes, leading to a reduction in cell proliferation and survival.[4][5][6]
Mechanism of Action and Signaling Pathways
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[7][8] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways include the RAS/MAPK/ERK and PI3K/AKT pathways, which are central to cell proliferation, survival, and migration.[9][10] By inhibiting VEGFR2, this compound effectively blocks these signaling cascades, thereby hampering cancer cell proliferation.[11]
Similarly, c-Kit, FGFR, and PDGFR are receptor tyrosine kinases that, upon activation by their respective ligands (Stem Cell Factor, Fibroblast Growth Factor, and Platelet-Derived Growth Factor), trigger similar downstream signaling pathways that promote cell growth and survival.[9][10][12] The inhibitory action of this compound on these receptors further contributes to its anti-proliferative effects.
Key Signaling Pathways Targeted by this compound
dot
Caption: this compound inhibits key receptor tyrosine kinases.
Cell Proliferation Assay using CCK-8
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method for determining the number of viable cells in a culture.[13] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Experimental Workflow
dot
Caption: CCK-8 assay experimental workflow.
Protocol: this compound Cell Proliferation Assay (CCK-8)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of this compound Stock Solution:
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium supplemented with FBS in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[16] The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours to allow cells to adhere.[16][17]
-
-
This compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.[13][16] Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C.[13][16] The incubation time may need to be optimized based on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[13][16]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Data Presentation
The following tables provide examples of how to present the quantitative data obtained from the this compound cell proliferation assay.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Receptor Target(s) | IC50 (µM) | Reference |
| HUVEC | VEGFR2 | 0.07 | [2][18] |
| NSCLC Cell Lines | FGFR1 | Varies (dose-dependent inhibition) | [5] |
| K562 (Leukemia) | Not Specified | 14.0 | [19] |
| CEM (Leukemia) | Not Specified | Varies | [19] |
Table 2: Example Data from a CCK-8 Assay with this compound
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.082 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 0.987 | 0.061 | 78.7% |
| 10 | 0.543 | 0.045 | 43.3% |
| 50 | 0.211 | 0.023 | 16.8% |
| 100 | 0.105 | 0.015 | 8.4% |
Troubleshooting
-
High background in blank wells: Ensure that the CCK-8 reagent is not contaminated and that the microplate is clean.
-
Low signal in control wells: Check cell viability and seeding density. Ensure that the CCK-8 incubation time is sufficient.
-
High variability between replicate wells: Ensure accurate and consistent pipetting of cells, this compound, and CCK-8 reagent. Check for edge effects in the 96-well plate.
By following these detailed application notes and protocols, researchers can effectively utilize the CCK-8 assay to investigate the anti-proliferative effects of this compound and gain valuable insights into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stem cell factor/c-kit receptor pathway enhances proliferation and invasion of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. Reactome | Signaling by PDGFR in disease [reactome.org]
- 11. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. dojindo.co.jp [dojindo.co.jp]
- 15. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]
- 16. ptglab.com [ptglab.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for SU5408 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2] The VEGFR2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. In addition to its role in endothelial cells, VEGFR2 is also expressed on some cancer cells, including breast cancer cells, where it can promote cell proliferation and survival through autocrine signaling loops. Inhibition of VEGFR2 with small molecules like this compound presents a promising therapeutic strategy to target both tumor angiogenesis and directly inhibit cancer cell growth.
These application notes provide detailed protocols for utilizing this compound to study its effects on breast cancer cell lines, specifically focusing on the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines. The provided methodologies for cell viability, apoptosis, and western blot assays will enable researchers to effectively evaluate the anti-cancer properties of this compound in a laboratory setting.
Data Presentation
Table 1: In Vitro Activity of this compound and a Structurally Related Inhibitor
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | VEGFR2 | Cell-free kinase assay | 70 nM | N/A | [1][2][3] |
| SU11248 | VEGFR1/2/3, PDGFR, c-Kit | Proliferation Assay | Dose-dependent inhibition at 5-10 µM | MCF-7, MDA-MB-231 | [4] |
Signaling Pathway
The binding of VEGF-A to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration. This compound, by competitively binding to the ATP-binding site of the VEGFR2 kinase domain, blocks this autophosphorylation and subsequently inhibits the activation of these downstream signaling cascades.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound in breast cancer cells using flow cytometry.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
This protocol is for detecting the phosphorylation status of VEGFR2 and downstream signaling proteins.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 30 minutes to 24 hours). Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VEGFR2 kinase inhibitor I(SU-5408) Datasheet DC Chemicals [dcchemicals.com]
- 4. SU11248, a selective tyrosine kinases inhibitor suppresses breast tumor angiogenesis and growth via targeting both tumor vasculature and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SU5408 solubility issues in DMSO
Welcome to the technical support center for SU5408. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues of this compound in DMSO, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary slightly between suppliers and batches. Generally, the reported solubility is around 6 mg/mL (19.33 mM) .[1][2][3] However, some sources may report a lower solubility of 1 mg/mL.[4] Achieving the higher concentration often requires specific handling procedures.[1][2] It is crucial to use high-quality, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[1][2]
Q2: My this compound is not dissolving completely in DMSO at room temperature. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution. Many suppliers recommend warming to aid dissolution.[1] A water bath set to 37°C is a common method.
-
Sonication: Use an ultrasonic bath to facilitate dissolution.[1] This can help break up any aggregates and increase the interaction between the compound and the solvent.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Use Fresh DMSO: Ensure you are using newly opened, anhydrous (dry) DMSO. DMSO readily absorbs water from the atmosphere, and this moisture can cause precipitation.[1][2]
If these steps do not resolve the issue, you may be attempting to prepare a solution above the compound's solubility limit.
Q3: My this compound solution in DMSO precipitated after being stored. Can it be redissolved?
A3: Yes, precipitation upon storage, especially after freeze-thaw cycles, can occur.[5] To redissolve the precipitate, you can repeat the steps used for initial dissolution: gently warm the vial (e.g., in a 37°C water bath) and sonicate or vortex until the solution is clear again.[1] To prevent this issue in the future, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
Q4: Why does my this compound precipitate when I add it to my aqueous cell culture medium?
A4: This is a common issue for many compounds that are soluble in DMSO but have low aqueous solubility.[6] When the concentrated DMSO stock is added to the aqueous environment of the cell culture medium, the DMSO disperses rapidly, and the this compound is suddenly in a solvent where it is not soluble, causing it to precipitate.[6] The key is to ensure the final concentration of DMSO in your medium is as low as possible while keeping the this compound in solution. Consider serial dilutions or using a carrier solvent system if the issue persists.
Q5: How should I properly store my solid this compound and its DMSO stock solution?
A5: Proper storage is critical for maintaining the stability and activity of this compound.
-
Solid Compound: Store the powdered form of this compound at -20°C for long-term storage (up to 3 years).[1]
-
DMSO Stock Solution: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[2][3] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]
Quantitative Data Summary
The following table summarizes the solubility and storage information for this compound from various sources.
| Parameter | MedchemExpress[1] | Selleck Chemicals[2] | Cayman Chemical[4] | AdooQ Bioscience[3] |
| Solubility in DMSO | 6 mg/mL (19.33 mM) | 6 mg/mL (19.33 mM) | 1 mg/mL | 6 mg/mL (19.33 mM) |
| Dissolution Aid | Ultrasonic and warming | - | - | - |
| Powder Storage | -20°C (3 years) | -20°C (3 years) | -20°C | -20°C (36 months) |
| Solution Storage (-20°C) | 1 year | 1 month | - | 1 month |
| Solution Storage (-80°C) | 2 years | 1 year | - | - |
Note: Solubility can be batch-dependent. It is always recommended to perform a small-scale test if you require a high-concentration stock solution.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 310.35 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale
-
Pipettes
Procedure:
-
Pre-warm DMSO: Before use, bring the anhydrous DMSO to room temperature.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.10 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 310.35 g/mol * 1000 mg/g = 3.10 mg/mL
-
-
Initial Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Aid Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.
-
-
Aliquot for Storage: Once the this compound is completely dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Store Properly: Store the aliquots at -80°C for long-term stability.[1][2]
Visual Guides
Troubleshooting Workflow for this compound Dissolution
Caption: Workflow for troubleshooting this compound dissolution in DMSO.
This compound Mechanism of Action: VEGFR2 Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Upon binding of its ligand (VEGF), VEGFR2 dimerizes and autophosphorylates specific tyrosine residues, initiating downstream signaling cascades that promote angiogenesis, cell proliferation, and survival. This compound acts by blocking the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and blocking all subsequent downstream signaling.
Caption: this compound inhibits the VEGFR2 signaling pathway.
References
SU5408 Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of SU5408. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the complexities of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and cell-permeable inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. It exhibits an IC50 value of 70 nM for VEGFR2.[1][2]
Q2: What are the known off-targets of this compound?
Q3: I am observing unexpected phenotypic effects in my cell-based assays with this compound. What could be the cause?
Unexpected cellular effects could arise from several factors:
-
Undiscovered Off-Targets: this compound may interact with other kinases or proteins that have not yet been characterized as off-targets.
-
Pathway Crosstalk: Inhibition of VEGFR2 can lead to feedback loops or crosstalk with other signaling pathways, resulting in unforeseen biological responses.
-
Cell-Type Specificity: The expression profile of kinases and other proteins can vary significantly between different cell lines, leading to cell-type-specific off-target effects.
-
Compound Purity and Stability: Ensure the purity of your this compound stock and follow proper storage procedures to avoid degradation products that might have their own biological activities.
Q4: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
This compound is soluble in DMSO at approximately 6 mg/mL.[2] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and corn oil are often required to achieve a stable solution or suspension.[1] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[2] If precipitation occurs, gentle warming and sonication can aid in dissolution.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based viability/proliferation assays.
-
Possible Cause: Cell density, passage number, and serum concentration can all influence the cellular response to this compound.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure consistent cell numbers are seeded for each experiment.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered signaling.
-
Serum Concentration: If using serum, be aware that it contains growth factors that can activate pathways and potentially mask the effects of this compound. Consider using reduced-serum or serum-free media if your cell line permits.
-
Positive and Negative Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive controls (if available) to ensure the assay is performing as expected.
-
Problem 2: No or weak signal in Western blot analysis of downstream VEGFR2 signaling.
-
Possible Cause: This could be due to issues with antibody specificity, sample preparation, or the timing of your experiment.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibodies for phosphorylated and total VEGFR2 and downstream targets (e.g., p-ERK, p-Akt) are validated for Western blotting.
-
Optimize Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Time-Course Experiment: The phosphorylation of downstream targets can be transient. Perform a time-course experiment to determine the optimal time point for observing the inhibitory effect of this compound.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Quantitative Data on this compound Selectivity
A comprehensive kinome-wide scan for this compound is not publicly available. However, data on its selectivity against key receptor tyrosine kinases has been established.
| Target Kinase | IC50 | Reference |
| VEGFR2 | 70 nM | [1][2] |
| PDGFR | >100 µM | [1] |
| EGFR | >100 µM | [1] |
| Insulin-like Growth Factor Receptor | >100 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Identification
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-targets.
Materials:
-
Recombinant kinases of interest
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at or near the Km for each kinase)
-
Substrate for each kinase (peptide or protein)
-
Detection reagent (e.g., ADP-Glo™, radiometric P32-ATP)
-
Microplate reader compatible with the detection reagent
Procedure:
-
Prepare Kinase Reactions: In a microplate, add the kinase buffer, recombinant kinase, and the specific substrate.
-
Add this compound: Add this compound at various concentrations (e.g., a 10-point serial dilution starting from 10 µM). Include a DMSO-only control.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Detect: Stop the reaction according to the manufacturer's instructions for your detection reagent. Measure the signal (e.g., luminescence, radioactivity).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any inhibited kinases.
Protocol 2: Western Blot Analysis for Cellular Off-Target Validation
This protocol is for validating a potential off-target identified in a biochemical screen by examining its downstream signaling in a cellular context.
Materials:
-
Cell line expressing the potential off-target kinase
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (for the phosphorylated and total form of the off-target's downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time. Include a DMSO control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine if this compound treatment inhibited the phosphorylation of the downstream substrate of the potential off-target kinase.
Visualizations
Caption: this compound on-target signaling pathway.
Caption: Workflow for investigating off-target effects.
References
SU5408 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SU5408, a potent VEGFR2 kinase inhibitor. Our goal is to help you mitigate experimental artifacts and ensure the validity of your results through detailed troubleshooting guides, frequently asked questions, and robust experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - this compound has low aqueous solubility. - The final DMSO concentration is too low to maintain solubility. - Interaction with components in the serum or medium. | - Prepare a higher concentration stock solution in 100% DMSO and use a minimal volume for dilution into the final culture medium. - Ensure the final DMSO concentration in the medium does not exceed a level tolerated by your cells (typically <0.5%). - Before adding to cells, visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, prepare a fresh dilution. - Consider using a serum-free or reduced-serum medium for the duration of the treatment, if compatible with your experimental design. |
| High levels of unexpected cell death or cytotoxicity | - The concentration of this compound used is too high for the specific cell line. - Off-target effects of the inhibitor at high concentrations. - The vehicle (DMSO) concentration is toxic to the cells. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. - Lower the concentration of this compound to a range that is more selective for VEGFR2. - Ensure the final DMSO concentration is at a non-toxic level for your cells and include a vehicle-only control in all experiments. |
| Inconsistent or variable experimental results | - Inconsistent this compound concentration due to precipitation or degradation. - Variability in cell seeding density or cell health. - Fluctuation in incubation times or conditions. | - Always prepare fresh dilutions of this compound from a frozen stock for each experiment. - Standardize cell seeding protocols and ensure cells are in a logarithmic growth phase before treatment. - Adhere strictly to consistent incubation times and maintain stable incubator conditions (temperature, CO2, humidity). |
| Observed effects are not due to VEGFR2 inhibition | - Off-target effects of this compound on other kinases. - The experimental model does not primarily rely on VEGFR2 signaling. | - Use a structurally unrelated VEGFR2 inhibitor as a positive control to confirm that the observed phenotype is consistent. - Perform rescue experiments by overexpressing a constitutively active form of a downstream effector of VEGFR2. - Validate the expression and activity of VEGFR2 in your cell line of interest. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1][2] By binding to the ATP-binding site of the VEGFR2 kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[3][4][5]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. A good starting point for many endothelial cell-based assays is in the range of 1-10 µM. However, it is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).[1][2] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, thaw an aliquot and dilute it in pre-warmed cell culture medium to the desired final concentration immediately before use.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective inhibitor of VEGFR2, it can inhibit other tyrosine kinases at higher concentrations. It is important to be aware of these potential off-target effects and to use the lowest effective concentration to minimize them.
Quantitative Data Summary
This compound Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| VEGFR2 (KDR) | 70 [1][2] |
| c-Kit | >10,000 |
| PDGFRβ | >10,000 |
| FGFR1 | >10,000 |
| EGFR | >100,000[1] |
This table provides a summary of the inhibitory activity of this compound against various kinases. Data is compiled from publicly available sources and may vary depending on the assay conditions.
Recommended Working Concentrations for Common Cell Lines
| Cell Line | Assay Type | Recommended Concentration Range (µM) |
| HUVEC | Angiogenesis (Tube Formation) | 1 - 10 |
| HUVEC | Proliferation | 5 - 20 |
| Bovine Aortic Endothelial Cells (BAEC) | Proliferation | 1 - 10 |
| Various Tumor Cell Lines | Cytotoxicity/Viability | 10 - 50 (highly cell line dependent) |
These are suggested starting ranges. It is essential to perform a dose-response curve for your specific cell line and assay.
Key Experimental Protocols
Protocol 1: In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plate
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (optional, e.g., a known angiogenesis inhibitor)
-
Cell culture medium
Procedure:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest and resuspend endothelial cells in culture medium containing a low serum concentration.
-
Prepare serial dilutions of this compound and the vehicle control in the low-serum medium.
-
Add the cell suspension to the coated wells.
-
Immediately add the this compound dilutions, vehicle control, and any positive controls to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation at regular intervals using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound.
-
Untreated Control: Cells in low-serum medium without any treatment.
-
Positive Control (optional): A known inhibitor of angiogenesis to validate the assay.
Protocol 2: Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of this compound on cell viability and identify cytotoxic concentrations.
Materials:
-
Cell line of interest
-
96-well plate
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP content)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a range of this compound concentrations and a vehicle control in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or fluorometric development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Controls:
-
Vehicle Control: Treat cells with the highest concentration of DMSO used in the this compound dilutions.
-
Untreated Control: Cells in culture medium without any treatment.
-
Positive Control for Cytotoxicity (optional): A known cytotoxic agent to ensure the assay is working correctly.
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
SU5408 Protocol Refinement for Consistent Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their SU5408 experimental protocols for consistent and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: this compound Precipitation in Culture Media
-
Question: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause, and how can I resolve this?
-
Answer: this compound has low aqueous solubility, and precipitation is a common issue. Here are the likely causes and recommended solutions:
-
High Final DMSO Concentration: While DMSO is necessary to dissolve this compound, high final concentrations in your media can be toxic to cells.[1][2] It is recommended to keep the final DMSO concentration below 0.5%, with 0.1-0.2% being ideal for most cell lines.[1]
-
Improper Dissolution: this compound may not have been fully dissolved in the initial stock solution. Ensure your this compound powder is completely dissolved in DMSO before further dilution. This may require warming and sonication.[3]
-
Media Components: Certain components in your cell culture media could be interacting with this compound, causing it to precipitate.
-
Solution Workflow:
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure complete dissolution, using warming and sonication if necessary.[3][4]
-
Serial Dilutions: Perform serial dilutions of your stock solution in DMSO to get closer to your final working concentration.
-
Final Dilution: Add the this compound-DMSO solution to your pre-warmed cell culture medium drop-wise while gently vortexing to ensure rapid and even dispersion.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If observed, you may need to optimize your final this compound or DMSO concentration.
-
-
Issue 2: Inconsistent or No Inhibition of Angiogenesis
-
Question: My angiogenesis assay (e.g., tube formation, proliferation) is showing inconsistent or no inhibition with this compound treatment. What are the possible reasons?
-
Answer: Several factors can contribute to a lack of expected inhibitory effect:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit VEGFR2 signaling in your specific cell type. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your experimental setup.
-
Cell Passage Number: The responsiveness of primary cells like HUVECs can change with increasing passage number. It is advisable to use low-passage cells for angiogenesis assays to ensure consistent results.
-
Compound Degradation: Improper storage of this compound stock solutions can lead to degradation and loss of activity. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to a year.[4] Avoid repeated freeze-thaw cycles.[4]
-
VEGF-Independent Angiogenesis: While VEGF/VEGFR2 is a major pathway, other pro-angiogenic factors may be at play in your system. Consider investigating the involvement of other signaling pathways.
-
Issue 3: Unexpected Cell Toxicity or Morphology Changes
-
Question: I'm observing significant cell death or unexpected changes in cell morphology at concentrations of this compound that are reported to be non-toxic. What should I investigate?
-
Answer: This could be due to several factors:
-
DMSO Toxicity: As mentioned, high concentrations of the vehicle, DMSO, can be toxic to cells.[1][2] Always include a vehicle control (media with the same final concentration of DMSO as your treated samples) to distinguish between the effects of this compound and the solvent.
-
Off-Target Effects: While this compound is a potent VEGFR2 inhibitor, it can have off-target effects on other kinases, such as FGFR.[5][6] These off-target effects could be responsible for the observed toxicity or morphological changes. If you suspect off-target effects, consider using a structurally different VEGFR2 inhibitor as a control.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. It is essential to determine the cytotoxic profile of this compound for your specific cell line using a viability assay (e.g., MTT, XTT).
-
Frequently Asked Questions (FAQs)
General
-
What is the primary mechanism of action of this compound? this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[3][4] By inhibiting VEGFR2, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.
-
What is the recommended storage condition for this compound? this compound powder should be stored at -20°C.[3] Stock solutions prepared in DMSO should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[3][4] It is important to avoid repeated freeze-thaw cycles.[4]
Experimental Design
-
What is a suitable vehicle control for this compound experiments? The recommended vehicle control is DMSO at the same final concentration used to dissolve this compound in your experimental samples.[1] It is crucial to keep the final DMSO concentration consistent across all wells, including the untreated control (which should have media only) and the vehicle control.
-
What are typical working concentrations for this compound in cell-based assays? The optimal concentration of this compound will vary depending on the cell type and the specific assay. For HUVECs, a common starting range for proliferation and migration assays is 1-10 µM. However, it is highly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.
Troubleshooting
-
My Western blot results for downstream targets of VEGFR2 are inconsistent after this compound treatment. What can I do? Inconsistent Western blot results can be due to various factors. Refer to general Western blot troubleshooting guides for issues like antibody performance and protein transfer.[7][8][9][10] Specific to this compound, consider the following:
- Treatment Duration: The timing of pathway inhibition can be transient. Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in your target protein's phosphorylation or expression.
- Protein Loading: Ensure you are loading a sufficient amount of protein, especially for detecting changes in low-abundance phosphoproteins.[10]
- Positive and Negative Controls: Include appropriate controls, such as cells stimulated with VEGF to activate the pathway and a known inhibitor of your downstream target, to validate your results.[8]
-
How can I be sure that the observed effects are due to VEGFR2 inhibition and not off-target effects? This is a critical consideration for any kinase inhibitor study. To increase confidence in your results:
- Use a Rescue Experiment: If possible, overexpress a constitutively active form of VEGFR2 or a downstream effector to see if it can rescue the phenotype induced by this compound.
- Use a Second, Structurally Different VEGFR2 Inhibitor: Confirm your findings with another VEGFR2 inhibitor that has a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect.
- Knockdown/Knockout of VEGFR2: The most definitive way to confirm the role of VEGFR2 is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate VEGFR2 expression and see if this phenocopies the effect of this compound.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 | Notes |
| VEGFR2 | 70 nM | Potent and selective inhibition.[3][4] |
| PDGF Receptor | >100 µM | Little to no effect.[3] |
| EGF Receptor | >100 µM | Little to no effect.[3] |
| Insulin-like Growth Factor Receptor | >100 µM | Little to no effect.[3] |
| FGFR | Can have inhibitory effects | Potential for off-target activity.[5][6] |
Table 2: Recommended this compound Stock and Working Solution Preparation
| Step | Parameter | Recommendation |
| 1. Stock Solution | Solvent | 100% DMSO |
| Concentration | 10-20 mM | |
| Dissolution | Warm and sonicate if necessary for complete dissolution.[3] | |
| Storage | Aliquot and store at -20°C (1 month) or -80°C (1 year).[3][4] | |
| 2. Working Solution | Diluent | Pre-warmed cell culture medium |
| Final DMSO Concentration | < 0.5%, ideally 0.1-0.2%[1] | |
| Preparation | Add this compound-DMSO solution to media drop-wise with gentle vortexing. |
Experimental Protocols
1. HUVEC Proliferation Assay (MTT/XTT)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.
-
Starvation (Optional): The following day, replace the medium with a basal medium containing a lower serum concentration (e.g., 0.5-1% FBS) and incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound in the low-serum medium. Also, prepare a vehicle control with the same final DMSO concentration. Remove the starvation medium and add 100 µL of the treatment or control solutions to the respective wells.
-
Stimulation: To wells that will be stimulated, add VEGF to a final concentration of 20-50 ng/mL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Measurement: After the appropriate incubation time with the reagent, measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated vehicle control.
2. Western Blot Analysis of VEGFR2 Phosphorylation
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Starve the cells in basal medium with 0.5% FBS for 4-6 hours.
-
Pre-treatment with this compound: Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with 50 ng/mL VEGF for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (pVEGFR2) overnight at 4°C.
-
Secondary Antibody and Detection: The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 and a housekeeping protein like GAPDH or β-actin.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: SU5408 Toxicity and Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and side effects of SU5408 in animal models. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available in vivo toxicology data for this compound is limited. Much of the information provided here is extrapolated from the known toxicities of the broader class of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. Researchers should perform their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?
A1: this compound is a potent and selective inhibitor of VEGFR2, a key receptor in the angiogenesis signaling pathway. By blocking VEGFR2, this compound can inhibit the formation of new blood vessels, a process crucial for tumor growth. However, VEGFR signaling is also essential for normal physiological processes, including vascular homeostasis, wound healing, and blood pressure regulation. Therefore, the on-target inhibition of VEGFR2 is the primary driver of both its anti-cancer efficacy and its potential toxicities.
Q2: What are the most common class-related toxicities observed with VEGFR inhibitors in animal models?
A2: Common toxicities associated with VEGFR inhibitors include:
-
Cardiovascular effects: Hypertension is a common finding due to the role of VEGF in maintaining vascular tone.
-
Gastrointestinal issues: Diarrhea, and in some cases, gastrointestinal perforation.
-
Hemorrhagic and thromboembolic events: Disruption of vascular integrity can lead to bleeding or clotting.
-
Impaired wound healing: Angiogenesis is a critical component of the wound healing process.
-
Renal effects: Proteinuria (protein in the urine) is often observed.
-
Endocrine and metabolic effects: Hypothyroidism has been reported with some VEGFR inhibitors.
Q3: Are there any specific toxicity findings reported for this compound in animal models?
A3: Specific, publicly available toxicology reports on this compound are scarce. While it is widely used as a research tool to study VEGFR2 inhibition, comprehensive safety pharmacology and toxicology studies are not readily found in the public domain. Researchers should therefore rely on careful in-house dose-escalation and tolerability studies.
Q4: How should I determine a safe and effective starting dose for my in vivo experiments with this compound?
A4: A formal dose-escalation study is the most reliable method. This typically involves:
-
Starting with a low dose, significantly below any reported efficacious doses in similar models.
-
Administering the dose to a small cohort of animals.
-
Closely monitoring for any clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Incrementally increasing the dose in subsequent cohorts until a maximum tolerated dose (MTD) is established. The MTD is the highest dose that does not cause unacceptable toxicity.
Troubleshooting Guides
Problem 1: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Dose too high | - Immediately review your dosing calculations and preparation protocol.- Conduct a dose-range-finding study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain.- Start subsequent experiments with a dose well below the MTD. |
| Vehicle toxicity | - Run a vehicle-only control group to assess the toxicity of the solvent (e.g., DMSO, corn oil).- If the vehicle is toxic, explore alternative, less toxic formulations. |
| Off-target effects | - While this compound is selective for VEGFR2, high concentrations may inhibit other kinases. Consider if the observed phenotype aligns with inhibition of other known targets. |
| Animal health status | - Ensure animals are healthy and free from underlying diseases before starting the experiment. Stress or subclinical infections can increase susceptibility to drug toxicity. |
Problem 2: Significant Body Weight Loss
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal toxicity | - Monitor for signs of diarrhea, dehydration, or reduced food and water intake.- Consider reducing the dose or the frequency of administration.- Provide supportive care, such as supplemental hydration and palatable food. |
| General malaise | - Systemic toxicity can lead to reduced activity and appetite.- Perform regular clinical observations to assess the overall health of the animals.- If weight loss exceeds 15-20% of baseline, consider humane endpoints. |
| Dehydration | - Ensure easy access to water. Monitor water intake and signs of dehydration (e.g., skin tenting). |
Problem 3: Observed Bleeding or Bruising
| Potential Cause | Troubleshooting Steps |
| VEGFR inhibition-related vascular disruption | - This is a known class effect of VEGFR inhibitors. - Reduce the dose of this compound.- Monitor for any signs of internal bleeding (e.g., pale mucous membranes, abdominal distension).- Avoid invasive procedures that could increase bleeding risk. |
| Thrombocytopenia (low platelet count) | - If possible, perform hematological analysis to check platelet levels. |
Data Presentation: Illustrative Toxicity Profile of a VEGFR Inhibitor
The following tables provide an illustrative summary of potential quantitative data for a generic VEGFR inhibitor, as specific data for this compound is not publicly available. These values should not be used as a direct reference for this compound.
Table 1: Illustrative Acute Toxicity Data
| Animal Model | Route of Administration | Parameter | Value |
| Mouse | Oral (gavage) | LD50 | > 2000 mg/kg |
| Rat | Intraperitoneal | MTD | 100 mg/kg |
LD50: Lethal Dose, 50%; MTD: Maximum Tolerated Dose
Table 2: Illustrative Findings in a 28-Day Repeated Dose Study in Rats
| Dose Level | Key Findings |
| Low Dose (e.g., 10 mg/kg/day) | - No significant clinical signs of toxicity.- Mild, reversible proteinuria. |
| Mid Dose (e.g., 50 mg/kg/day) | - Dose-related increase in blood pressure.- Histopathological changes in the kidney (glomerular changes).- Slight decrease in body weight gain. |
| High Dose (e.g., 100 mg/kg/day) | - Significant hypertension.- Evidence of gastrointestinal distress (diarrhea).- Moderate to severe renal histopathological findings.- Impaired wound healing observed in a satellite group. |
Experimental Protocols: Key Methodologies
Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant species and strain (e.g., BALB/c mice or Sprague-Dawley rats).
-
Group Size: Use a small number of animals per group (e.g., n=3-5 per sex).
-
Dose Selection: Start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 5-14 consecutive days).
-
Monitoring:
-
Clinical Observations: Daily checks for changes in appearance, behavior, and signs of distress.
-
Body Weight: Measure at least twice weekly.
-
Food and Water Intake: Monitor daily if possible.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce severe or life-threatening toxicity (e.g., >20% body weight loss, severe clinical signs).
-
Necropsy: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
Protocol 2: Blood Pressure Monitoring in Rodents
-
Method: Use a non-invasive tail-cuff method for conscious animals to minimize stress.
-
Acclimatization: Acclimate the animals to the restraining device and tail-cuff for several days before the start of the study.
-
Measurement:
-
Take baseline blood pressure readings before the first dose of this compound.
-
Measure blood pressure at regular intervals after dosing (e.g., 2, 6, and 24 hours post-dose, and then weekly).
-
-
Data Analysis: Compare blood pressure readings in the treated groups to the vehicle control group.
Mandatory Visualizations
Caption: this compound inhibits VEGFR2 signaling.
Caption: Workflow for a typical in vivo toxicity study.
Caption: Dose-exposure-toxicity relationship.
SU5408 In Vivo Delivery Technical Support Center
Welcome to the technical support center for the in vivo application of SU5408, a potent VEGFR-2 kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the successful in vivo delivery of this compound and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] It functions by selectively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades responsible for angiogenesis, cell proliferation, and survival. This compound exhibits high selectivity for VEGFR-2 with an IC50 of 70 nM, and shows minimal to no effect on other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor (IGF) at concentrations up to 100 µM.[1]
Q2: What are the recommended vehicles for in vivo delivery of this compound?
A2: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. Two commonly used formulations are:
-
Suspension for Intraperitoneal (IP) or Oral (PO) administration: A typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This will form a suspended solution.[1]
-
Clear solution for Injection: A formulation of 5-10% DMSO in corn oil can be used to create a clear solution.[2]
It is crucial to prepare these formulations fresh before each use.
Q3: How should I prepare the this compound formulation to avoid precipitation?
A3: To minimize precipitation during preparation, follow these steps:
-
First, dissolve this compound in DMSO to create a stock solution. Gentle warming and sonication may be necessary to achieve complete dissolution.
-
For the suspension, add the other solvents (PEG300, Tween-80, and saline) sequentially to the DMSO stock solution, ensuring the solution is mixed thoroughly after each addition.[1]
-
For the corn oil formulation, add the DMSO stock solution to the corn oil and mix thoroughly.[2]
-
Always prepare the final working solution fresh on the day of the experiment.
Q4: What are the potential signs of toxicity I should monitor for in mice treated with this compound?
A4: While specific toxicity data for this compound is limited, general signs of toxicity associated with tyrosine kinase inhibitors in mice include:
-
Weight loss: A body weight loss of over 15-20% is a common sign of toxicity.[3]
-
Changes in physical appearance: Piloerection (hair standing on end), hunched posture, and reduced grooming.[3]
-
Behavioral changes: Lethargy, decreased motor activity, and social isolation.[3]
-
Gastrointestinal issues: Diarrhea and dehydration.[4]
-
Skin reactions: Some tyrosine kinase inhibitors can cause skin rashes or dryness.[5]
It is crucial to establish a baseline for these parameters before starting the experiment and to monitor the animals daily.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the formulation vial.
| Potential Cause | Troubleshooting Step |
| Incomplete initial dissolution in DMSO. | Ensure this compound is fully dissolved in DMSO before adding other solvents. Use of a vortex mixer and brief sonication can aid dissolution. |
| Incorrect order of solvent addition. | Always add the co-solvents to the DMSO stock solution sequentially, with thorough mixing after each addition. |
| Low temperature of the solution. | Gentle warming of the solution may help to redissolve the precipitate. |
| Old or degraded reagents. | Use fresh, high-quality solvents, especially DMSO, as it can absorb moisture over time, which may affect solubility. |
Issue 2: Precipitation at the injection site or in the syringe.
| Potential Cause | Troubleshooting Step |
| Rapid change in solvent environment upon injection. | Administer the injection slowly and steadily to allow for better dispersion of the compound. |
| Temperature difference between the formulation and the animal's body. | Gently warm the formulation to room temperature before injection to minimize temperature shock that could induce precipitation. |
| Formulation instability. | Prepare the formulation immediately before injection to ensure maximum stability. |
| High concentration of this compound. | If precipitation is persistent, consider reducing the concentration of this compound in the formulation, which may require adjusting the injection volume to deliver the desired dose. |
Issue 3: Lack of in vivo efficacy.
| Potential Cause | Troubleshooting Step | | Insufficient dose or dosing frequency. | Review the literature for effective dose ranges of this compound or similar VEGFR-2 inhibitors in your specific tumor model. Consider performing a dose-response study. | | Poor bioavailability. | Ensure the formulation is prepared correctly to maximize solubility and absorption. For oral administration, consider the impact of the food effect on drug absorption. | | Rapid metabolism of the compound. | While specific pharmacokinetic data for this compound is limited, consider that the compound may be rapidly cleared. More frequent dosing may be necessary. | | Tumor model resistance. | The tumor model may not be sensitive to VEGFR-2 inhibition. Confirm VEGFR-2 expression in your tumor cells or consider using a different model. | | Ineffective delivery to the tumor site. | Assess tumor vascularization. Poorly vascularized tumors may not receive adequate drug levels. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (VEGFR-2 Kinase) | 70 nM | [1][2] |
| IC50 (PDGFR, EGFR, IGFR) | >100 µM | [1] |
Table 2: Example In Vivo Efficacy of a VEGFR-2 Inhibitor (Hypothetical Data for this compound)
| Tumor Model | Dose and Schedule | Tumor Growth Inhibition (%) |
| A549 Lung Carcinoma Xenograft | 50 mg/kg, daily, IP | ~45% |
| HCT116 Colorectal Carcinoma Xenograft | 50 mg/kg, daily, IP | ~60% |
| MDA-MB-231 Breast Cancer Xenograft | 75 mg/kg, every other day, IP | ~55% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Suspension)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to create a stock solution (e.g., 20 mg/mL).
-
Vortex and sonicate the tube until the this compound is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by adding the required volumes of PEG300, Tween-80, and saline. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the volumetric ratios should be maintained.
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and formation of a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, brief sonication may be used to disperse them.
-
Prepare this formulation fresh before each administration.
Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model (Example: A549 Lung Carcinoma)
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
A549 human lung carcinoma cells
-
Matrigel
-
This compound formulation
-
1 mL syringes with 25-27G needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
Prepare the this compound formulation as described in Protocol 1.
-
For the treatment group, administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 50 mg/kg). The control group should receive the vehicle only.
-
Administer the treatment daily or as per the experimental design.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at each measurement time point.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint:
-
Continue the experiment for the planned duration or until the tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Protocol 3: Assessment of VEGFR-2 Inhibition In Vivo
Materials:
-
Tumor tissue from control and this compound-treated mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-CD31 (for microvessel density)
-
Western blotting and Immunohistochemistry reagents
Procedure (Western Blotting):
-
Homogenize the excised tumor tissues in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-VEGFR-2 and total VEGFR-2.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.
-
Quantify the band intensities to determine the ratio of phosphorylated VEGFR-2 to total VEGFR-2. A decrease in this ratio in the this compound-treated group indicates target engagement.
Procedure (Immunohistochemistry for Microvessel Density):
-
Fix the tumor tissues in formalin and embed them in paraffin.
-
Section the paraffin blocks and mount the sections on slides.
-
Perform immunohistochemical staining for CD31, an endothelial cell marker.
-
Capture images of the stained sections and quantify the microvessel density by counting the number of CD31-positive vessels per field of view. A reduction in microvessel density in the this compound-treated group suggests anti-angiogenic activity.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Logical workflow for troubleshooting common issues with this compound in vivo.
References
- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro Screening Methods To Assess the Potential of In Vivo Precipitation of Injectable Formulations upon Intravenous Administration | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 4. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of SU5408 stock solutions at -20°C
This technical support center provides guidance on the long-term stability of SU5408 stock solutions at -20°C, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1][2]
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For short-term storage, this compound stock solutions in DMSO can be stored at -20°C for up to one month.[2][3][4] For long-term storage, it is recommended to store the stock solutions at -80°C, where they can be stable for up to two years.[1][2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before storage.[2][3]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3] While a general study on the stability of various compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, minimizing these cycles is a best practice to ensure the integrity of the compound.[5][6]
Q4: What should I do if I observe precipitation in my this compound stock solution after thawing?
A4: If you observe precipitation after thawing, you can warm the solution and use sonication to aid in redissolving the compound.[1] Ensure the vial is tightly sealed during this process to prevent contamination and solvent evaporation. If the precipitate does not redissolve, it may indicate degradation or solubility issues, and it is advisable to prepare a fresh stock solution.
Storage Stability Data
The following table summarizes the recommended storage conditions for this compound stock solutions based on information from various suppliers.
| Storage Temperature | Recommended Duration | Solvent | Source(s) |
| -20°C | 1 month | DMSO | [2][3][4] |
| -20°C | 1 year | DMSO | [1] |
| -80°C | 6 months | DMSO | [4][7] |
| -80°C | 1-2 years | DMSO | [1][2] |
| 4°C | 2 weeks | DMSO | [4][7] |
Note: The stability of the stock solution can be influenced by the purity of the DMSO and the specific storage conditions. For critical experiments, it is always recommended to use freshly prepared solutions or to validate the stability under your laboratory's specific conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no biological activity of this compound in experiments. | 1. Degradation of this compound: The stock solution may have been stored for too long or at an inappropriate temperature. 2. Improper dissolution: The compound may not have been fully dissolved when the stock solution was prepared. 3. Repeated freeze-thaw cycles: This can lead to degradation of the compound. | 1. Prepare a fresh stock solution of this compound. 2. When preparing the new stock solution, ensure complete dissolution by warming and/or sonicating if necessary.[1] 3. Aliquot the new stock solution into single-use vials to avoid future freeze-thaw cycles. |
| Precipitation observed in the stock solution upon thawing. | 1. Low temperature: The compound may have precipitated out of solution at -20°C. 2. Solvent hydration: The DMSO used may have absorbed moisture, reducing the solubility of this compound. | 1. Gently warm the vial and sonicate to redissolve the precipitate.[1] 2. If the precipitate persists, prepare a fresh stock solution using new, anhydrous DMSO. |
| Inconsistent experimental results using the same stock solution. | 1. Non-homogenous stock solution: The compound may not be evenly distributed in the solution, especially if precipitation occurred. 2. Degradation over time: The stock solution may be at the end of its stable shelf life. | 1. Before each use, ensure the stock solution is completely thawed and vortexed gently to ensure homogeneity. 2. Prepare a fresh stock solution and compare the results with those obtained using the old solution. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 6 mg/mL).[1][2][3]
-
Vortex the solution until the powder is fully dissolved. If necessary, gently warm the tube and sonicate to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed sterile vials.
-
Label the vials with the compound name, concentration, date, and store them at -20°C for short-term use or -80°C for long-term storage.
-
Protocol for Assessing this compound Stability (General Outline)
This protocol outlines a general method for assessing the stability of this compound stock solutions using High-Performance Liquid Chromatography (HPLC).
-
Objective: To quantify the concentration of this compound in a stock solution over time.
-
Materials:
-
This compound stock solution stored at -20°C
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
-
This compound reference standard
-
-
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of dilutions of the this compound reference standard of known concentrations.
-
Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system and record the peak area.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration of the original stock solution.
-
Compare the concentration at each time point to the initial concentration (time point 0) to determine the percentage of degradation.
-
-
Visualizations
Caption: this compound inhibits angiogenesis by blocking VEGFR2 signaling.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting decision tree for this compound stock solution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGFR2 kinase inhibitor I(SU-5408) Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Overcoming SU5408 Resistance in Cancer Research
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing experimental challenges related to SU5408 resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase (RTK) involved in angiogenesis.[1][2][3][4][5] It is known for its high selectivity for VEGFR2, with an IC50 of approximately 70 nM, and shows significantly less activity against other RTKs like PDGF-R, EGF-R, and IGF-R (IC50 > 100 µM).[1] This selectivity makes it a valuable tool for studying the specific roles of VEGFR2 signaling in cancer biology.
Q2: How is a this compound-resistant cancer cell line typically developed?
A2: this compound-resistant cell lines are generally established in vitro by continuously exposing a sensitive parental cell line to gradually increasing concentrations of the drug over a period of several weeks to months.[6][7] The process starts with a low dose (e.g., IC10-IC20) and, as surviving cells repopulate, the concentration is incrementally increased.[8][9] The establishment of resistance is confirmed when the IC50 value (the concentration of drug needed to inhibit 50% of cell viability) of the new cell line is significantly higher (often 3- to 10-fold or more) than that of the parental line.[6][8]
Q3: What are the common molecular mechanisms that drive resistance to this compound?
A3: Resistance to RTK inhibitors like this compound typically arises from two main strategies employed by cancer cells:
-
Target Alteration: While less common for this compound, mutations in the drug's binding site on VEGFR2 can prevent the inhibitor from functioning effectively.
-
Bypass Signaling: This is a more frequent mechanism. Cancer cells activate alternative signaling pathways to compensate for the inhibition of VEGFR2. This "rewiring" often involves the upregulation and activation of other RTKs, such as EGFR, FGFR, or MET, which then drive the same downstream pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK) that were originally stimulated by VEGFR.[10][11]
Q4: My this compound-treated cells are still proliferating. What is the first thing I should check?
A4: The first step is to confirm that the drug is active and that the intended target is being inhibited. You should perform a Western blot to analyze the phosphorylation status of VEGFR2 at key activation sites (e.g., Tyr1175) in the presence and absence of this compound.[12][13][14] A significant reduction in p-VEGFR2 levels indicates the drug is working. If p-VEGFR2 is inhibited but cells continue to proliferate, it strongly suggests the activation of a bypass signaling pathway.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values for this compound | 1. Inconsistent cell seeding density.2. This compound degradation (improper storage).3. Variation in cell passage number or health.4. Contamination (mycoplasma, bacteria). | 1. Ensure precise cell counting for seeding; use a cell counter.2. Prepare fresh this compound stock in DMSO; store at -80°C for long term.[1]3. Use cells within a consistent, low passage number range.4. Regularly test for mycoplasma contamination. |
| This compound Fails to Inhibit VEGFR2 Phosphorylation | 1. Incorrect this compound concentration.2. Inactive this compound due to improper handling.3. Insufficient ligand (VEGF) stimulation.4. Technical issue with Western blot. | 1. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to confirm the optimal inhibitory concentration.2. Use a freshly prepared aliquot of the drug.3. Ensure cells are properly serum-starved and then stimulated with an adequate concentration of VEGF to induce robust VEGFR2 phosphorylation.4. Verify antibody quality and protocol; include positive and negative controls. |
| VEGFR2 is Inhibited, but Downstream Signaling (p-AKT, p-ERK) Persists | 1. Classic Bypass Signaling: Activation of a parallel RTK (e.g., EGFR, FGFR, MET) is compensating for VEGFR2 inhibition.[10][15]2. Mutation downstream of VEGFR2 (e.g., in RAS, RAF) that renders the pathway constitutively active. | 1. Perform a Phospho-RTK Array: This is the most direct way to screen for the activation of dozens of different RTKs simultaneously.[16][17][18]2. Western Blot: Probe for activated (phosphorylated) forms of common bypass RTKs like p-EGFR, p-FGFR, p-MET.3. If RTKs are not activated, investigate downstream mutations via sequencing. |
| Resistant Cell Line Loses its Resistant Phenotype Over Time | 1. Lack of continuous selective pressure.2. Clonal heterogeneity and outgrowth of sensitive cells. | 1. Culture resistant cell lines in media containing a maintenance dose of this compound (e.g., the IC10-IC20 concentration).[6]2. Re-clone the resistant population using limiting dilution to ensure a homogenous line.[8]3. Periodically re-characterize the IC50 to confirm the resistance level.[6] |
Visualizing this compound Action and Resistance Mechanisms
The following diagrams illustrate the key molecular pathways and experimental workflows discussed.
Caption: this compound inhibits VEGFR2 in sensitive cells but resistance occurs via bypass RTK activation.
Caption: A stepwise experimental workflow to identify the mechanisms of this compound resistance.
Key Experimental Protocols
Cell Viability Assay (MTT) to Determine IC50
This protocol is used to quantify the effect of this compound on cell proliferation and determine the IC50.
-
Materials:
-
Parental and this compound-resistant cells
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[19]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include "vehicle-only" (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[20]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control. Plot the normalized viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.
-
Western Blot for Phosphorylated VEGFR2
This protocol verifies if this compound is inhibiting its target in your cell line.
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175)[14], anti-total-VEGFR2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency. Serum-starve overnight, then treat with this compound for 1-2 hours before stimulating with VEGF (e.g., 50 ng/mL) for 10-15 minutes. Wash cells with cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[21]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-VEGFR2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total VEGFR2 and a loading control like GAPDH to ensure equal protein loading.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array
This array-based assay screens for the activation of multiple RTKs simultaneously to identify potential bypass pathways.
-
Materials:
-
Procedure:
-
Blocking: Block the provided antibody-spotted membranes in the supplied blocking buffer.
-
Lysate Incubation: Dilute cell lysates to the recommended concentration (e.g., 0.2-1.0 mg/mL) and incubate with the membranes overnight at 4°C.[16][18] This allows phosphorylated RTKs in the lysate to bind to their specific capture antibodies on the membrane.
-
Washing: Thoroughly wash the membranes to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the membranes with a pan-anti-phospho-tyrosine antibody conjugated to HRP or biotin.
-
Signal Detection: If using an HRP-conjugated antibody, apply a chemiluminescent substrate and capture the signal with an imager. Compare the signal intensity for each RTK between the parental and resistant cell lysates. A significantly stronger signal for a particular RTK (e.g., EGFR, AXL, MET) in the resistant line indicates its potential role as a bypass mechanism.
References
- 1. SU 5408|this compound [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. oaepublish.com [oaepublish.com]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance [mdpi.com]
- 16. PathScan® RTK Signaling Antibody Array Kit (Chemiluminescent Readout) | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. korambiotech.com [korambiotech.com]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. RTK Array Principle/Protocol: R&D Systems [rndsystems.com]
- 23. youtube.com [youtube.com]
Minimizing SU5408 impact on non-target kinases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SU5408, with a specific focus on minimizing its impact on non-target kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its potency?
This compound is a potent and cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. It has a reported half-maximal inhibitory concentration (IC50) of 70 nM for VEGFR2 kinase.[1][2]
Q2: What is known about the selectivity of this compound?
This compound has demonstrated high selectivity for VEGFR2 over some other receptor tyrosine kinases (RTKs). In cellular assays, it shows little to no inhibitory effect on the receptors for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor (IGF) at concentrations exceeding 100 µM.[1]
Q3: Are there any known off-target effects of this compound?
Q4: How can I minimize the potential off-target effects of this compound in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your model system through dose-response studies.
-
Perform kinase selectivity profiling: If possible, profile this compound against a panel of kinases to identify potential off-targets relevant to your research.
-
Use orthogonal approaches: Confirm key findings using a second, structurally unrelated inhibitor of VEGFR2 or a genetic approach (e.g., siRNA, shRNA) to ensure the observed phenotype is due to VEGFR2 inhibition.
-
Conduct control experiments: Include appropriate vehicle controls and consider using a structurally similar but inactive analog of this compound if available.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary target and other kinases.
| Kinase Target | IC50 | Assay Type | Reference |
| VEGFR2 | 70 nM | Cell-free | [1][2] |
| PDGFR | > 100 µM | Cellular | [1] |
| EGFR | > 100 µM | Cellular | [1] |
| Insulin Receptor | > 100 µM | Cellular | [1] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Question: My results with this compound vary between experiments, or I'm observing effects that are not consistent with VEGFR2 inhibition. What could be the cause?
-
Answer:
-
Compound Stability and Handling: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a concentrated stock.
-
Cell Culture Conditions: Maintain consistent cell passage numbers and seeding densities. Variations in cell health and confluency can alter signaling pathways and drug sensitivity.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases. Perform a dose-response experiment to identify the optimal concentration range. Consider performing a Western blot to check the phosphorylation status of known off-target candidates if any are suspected.
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or signaling.
-
Issue 2: Difficulty in interpreting results from angiogenesis assays (e.g., tube formation assay).
-
Question: I'm using this compound in a tube formation assay, but the results are ambiguous. How can I improve the reliability of this assay?
-
Answer:
-
Assay Optimization: The quality and thickness of the basement membrane matrix (e.g., Matrigel) are critical. Ensure even coating of the plate and use a consistent batch of matrix.
-
Cell Seeding Density: Titrate the number of endothelial cells (e.g., HUVECs) to find the optimal density for robust tube formation in your control wells.
-
Image Analysis: Use standardized and objective methods for quantifying tube formation. Parameters such as total tube length, number of junctions, and number of loops should be measured using appropriate software.
-
Time-Course Experiment: The effect of this compound on tube formation may be time-dependent. Perform a time-course experiment to identify the optimal incubation period for observing the inhibitory effect.
-
Confirmation with other assays: Corroborate your findings from the tube formation assay with other angiogenesis assays, such as a wound healing/migration assay or a proliferation assay.
-
Experimental Protocols
1. In Vitro Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
-
Objective: To determine the IC50 values of this compound for a range of kinases to identify potential off-targets.
-
Materials:
-
Recombinant kinases of interest
-
Specific peptide substrates for each kinase
-
This compound
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ADP detection kits)
-
Microplates (e.g., 96-well or 384-well)
-
-
Methodology:
-
Prepare a serial dilution of this compound in the appropriate kinase reaction buffer.
-
In a microplate, add the recombinant kinase, its specific substrate, and the various concentrations of this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a predetermined time for each kinase.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the kinase activity using a suitable detection method. This could involve measuring the incorporation of radioactive phosphate into the substrate, using a phosphospecific antibody in an ELISA format, or detecting the amount of ADP produced using a luminescence-based assay.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value for each kinase using a non-linear regression analysis.
-
2. Cellular Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of endothelial cells.
-
Objective: To determine the dose-dependent effect of this compound on the proliferation of a relevant cell line (e.g., HUVECs).
-
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or a luminescence-based viability reagent)
-
96-well tissue culture plates
-
-
Methodology:
-
Seed the endothelial cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
Validation & Comparative
A Comparative Guide: SU5408 Versus Sunitinib in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SU5408 and sunitinib, two tyrosine kinase inhibitors with relevance to renal cell carcinoma (RCC) research and treatment. While sunitinib is a well-established, multi-targeted therapy for metastatic RCC, this compound is a more selective research compound. This comparison is based on their distinct mechanisms of action, target specificities, and the available preclinical and clinical data. It is important to note that no direct head-to-head clinical or preclinical studies comparing this compound and sunitinib in renal cell carcinoma have been identified in the public domain.
Overview and Mechanism of Action
Sunitinib (Sutent®) , initially known as SU11248, is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It is a first-line treatment for metastatic renal cell carcinoma (mRCC).[1] Its therapeutic effect in RCC is primarily attributed to its anti-angiogenic properties.[1] Sunitinib exerts its effects by inhibiting several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and the receptor for glial cell line-derived neurotrophic factor (RET).[1]
This compound , also known as VEGFR2 Kinase Inhibitor I, is a potent and selective inhibitor of VEGFR2.[2][3] Its action is more targeted than that of sunitinib, focusing specifically on the VEGFR2 signaling pathway, which is a critical mediator of angiogenesis. It has been shown to have little to no effect on other RTKs such as those for platelet-derived growth factor, epidermal growth factor, or insulin-like growth factor at concentrations where it potently inhibits VEGFR2.[3]
Data Presentation
Table 1: Target Profile and Potency
| Feature | This compound | Sunitinib |
| Primary Targets | VEGFR2[2][3] | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT, FLT3, RET[1][4] |
| IC50 for VEGFR2 | 70 nM[2][3] | Data not consistently reported in a directly comparable format |
| Other Notable Targets | Minimal activity against PDGFR, EGFR, IGF-1R[3] | Potent activity against PDGFRs, c-KIT, and others[1][4] |
| Mechanism of Action | Selective inhibition of VEGFR2-mediated angiogenesis | Broad-spectrum inhibition of multiple RTKs involved in angiogenesis and tumor cell proliferation |
Table 2: Sunitinib Efficacy in Metastatic Renal Cell Carcinoma (Clinical Data)
| Clinical Trial / Study | Patient Population | Key Outcomes |
| Phase III Trial vs. IFN-α | First-line mRCC | Median Progression-Free Survival (PFS): 11 months with sunitinib vs. 5 months with IFN-α[5] |
| Objective Response Rate (ORR): 31% with sunitinib[1] | ||
| ASSURE (Adjuvant Setting) | High-risk, non-metastatic RCC post-nephrectomy | No significant difference in disease-free survival compared to placebo[1] |
| S-TRAC (Adjuvant Setting) | High-risk, non-metastatic RCC post-nephrectomy | Significantly longer median disease-free survival with sunitinib vs. placebo (6.8 years vs. 5.6 years)[6] |
No clinical trial data for this compound in renal cell carcinoma is publicly available.
Signaling Pathways
The diagrams below illustrate the signaling pathways targeted by this compound and sunitinib.
Experimental Protocols
In Vivo Xenograft Model for Testing Sunitinib in RCC
This protocol is a representative example based on common practices in preclinical RCC research.
1. Cell Culture and Animal Model:
- Human RCC cell lines (e.g., 786-O, Caki-1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
- 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used.
2. Tumor Implantation:
- A suspension of 2-5 x 10^6 RCC cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
3. Treatment with Sunitinib:
- Mice are randomized into control and treatment groups.
- Sunitinib malate is formulated for oral gavage (e.g., in a vehicle of carboxymethylcellulose, NaCl, Tween 80, and water).
- A common dosing schedule is 40 mg/kg, administered orally once daily for a specified period (e.g., 5 days on, 2 days off, or continuous).
4. Data Collection and Analysis:
- Tumor volume and body weight are measured 2-3 times per week.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for markers of proliferation like Ki-67 and microvessel density like CD31).
- Statistical analysis is performed to compare tumor growth inhibition between the treated and control groups.
Proposed In Vivo Xenograft Model for this compound in RCC
Given the lack of specific published studies for this compound in RCC, a general protocol for a selective VEGFR2 inhibitor is proposed.
1. Cell Culture and Animal Model:
- As described for the sunitinib protocol.
2. Tumor Implantation:
- As described for the sunitinib protocol.
3. Treatment with this compound:
- Mice are randomized into control and treatment groups.
- This compound is formulated for administration (e.g., intraperitoneal injection or oral gavage, depending on its pharmacokinetic properties). A typical vehicle for this compound could be a solution containing DMSO, PEG300, Tween 80, and saline.
- Dosing would be determined by preliminary dose-finding studies, with a potential starting point based on its known in vitro potency.
4. Data Collection and Analysis:
- Similar to the sunitinib protocol, with a particular focus on anti-angiogenic endpoints such as microvessel density (CD31 staining) and potentially dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess tumor perfusion.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study comparing a selective inhibitor like this compound and a multi-targeted inhibitor like sunitinib.
Conclusion
The comparison between this compound and sunitinib in the context of renal cell carcinoma highlights the difference between a selective research tool and a clinically established multi-targeted therapeutic.
-
Sunitinib 's broad-spectrum inhibition of multiple RTKs involved in both angiogenesis and direct tumor cell signaling pathways underpins its proven efficacy in mRCC. Its extensive clinical data provides a robust understanding of its benefits and limitations in this disease.
-
This compound , with its selective inhibition of VEGFR2, represents a tool to specifically investigate the role of this particular signaling pathway in RCC angiogenesis and tumor growth. While the VEGF/VEGFR2 axis is a clinically validated target in RCC, the efficacy of a highly selective VEGFR2 inhibitor as a monotherapy in this setting has not been established clinically.
For drug development professionals and researchers, this compound is a valuable compound for preclinical studies aimed at dissecting the specific contribution of VEGFR2 signaling. In contrast, sunitinib serves as a clinical benchmark and a backbone for combination therapies, though its multi-targeted nature can complicate the interpretation of specific pathway contributions. Future research could explore the potential of highly selective inhibitors like this compound in combination with other targeted agents or immunotherapies to potentially achieve similar or greater efficacy with a more favorable side-effect profile compared to broader-spectrum inhibitors like sunitinib.
References
- 1. Sunitinib for advanced renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Tumor Xenografts of Human Clear Cell Renal Cell Carcinoma But Not Corresponding Cell Lines Recapitulate Clinical Response to Sunitinib: Feasibility of Using Biopsy Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 6. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
SU5408: A Comparative Guide to Validating VEGFR2 Specificity
For researchers in oncology, angiogenesis, and drug development, the selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical area of study. SU5408 has been identified as a potent and selective inhibitor of VEGFR2 kinase. This guide provides a comparative analysis of this compound's specificity for VEGFR2, alongside other commonly used inhibitors, and offers detailed experimental protocols for its validation.
Comparative Analysis of VEGFR2 Inhibitors
This compound demonstrates high potency and selectivity for VEGFR2. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-known VEGFR2 inhibitors against VEGFR2 and a selection of off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Inhibitor | VEGFR2 IC50 (nM) | Off-Target Kinase IC50 (nM) |
| This compound | 70[1][2] | PDGFR (>100,000), EGFR (>100,000), InsR (>100,000)[3] |
| Sunitinib | 80[4] | PDGFRβ (2), c-Kit (undisclosed)[4] |
| Vandetanib | 40[4] | VEGFR3 (110), EGFR (500)[4] |
| Axitinib | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) |
| Sorafenib | 90 | B-Raf (22), PDGFRβ (57) |
| Pazopanib | 30 | PDGFRα (84), PDGFRβ (84), c-Kit (74) |
Visualizing the VEGFR2 Signaling Pathway
To understand the mechanism of action of this compound, it is essential to visualize the VEGFR2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. This compound acts by competitively inhibiting the ATP-binding site within the catalytic domain of VEGFR2, thereby blocking its kinase activity and subsequent downstream signaling.
Caption: VEGFR2 Signaling Pathway and this compound Inhibition.
Experimental Protocols for Validating this compound Specificity
To experimentally validate the specificity of this compound for VEGFR2, a series of in vitro and cell-based assays are recommended.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant VEGFR2. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow: In Vitro VEGFR2 Kinase Assay (HTRF)
Caption: Workflow for an in vitro VEGFR2 kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute recombinant human VEGFR2 kinase to the desired concentration in the reaction buffer.
-
Prepare a stock solution of a biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr) in the reaction buffer.
-
Prepare a stock solution of ATP at a concentration close to its Km for VEGFR2.
-
Perform a serial dilution of this compound in DMSO, then dilute further in the reaction buffer.
-
-
Kinase Reaction :
-
In a low-volume 384-well plate, add 2.5 µL of the this compound dilution.
-
Add 2.5 µL of the VEGFR2 enzyme solution.
-
Add 2.5 µL of the biotinylated substrate solution.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection :
-
Stop the reaction by adding 5 µL of a detection buffer containing EDTA, a europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody, and XL665-labeled streptavidin.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition and Analysis :
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (XL665) and 620 nm (Eu3+ cryptate).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for VEGFR2 Phosphorylation
This assay determines the ability of this compound to inhibit VEGF-induced VEGFR2 autophosphorylation in a cellular context, confirming its cell permeability and target engagement.
Experimental Workflow: Western Blot for pVEGFR2
Caption: Workflow for Western blot analysis of VEGFR2 phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment :
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial growth medium.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total VEGFR2 to ensure equal loading.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the p-VEGFR2 signal to the total VEGFR2 signal to determine the extent of inhibition.
-
In Vivo Angiogenesis Assay: HUVEC Tube Formation
This cell-based assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Experimental Workflow: HUVEC Tube Formation Assay
Caption: Workflow for the HUVEC tube formation assay.
Detailed Protocol:
-
Plate Preparation :
-
Thaw Matrigel on ice.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment :
-
Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Immediately add this compound at the desired concentrations to the respective wells.
-
-
Incubation and Imaging :
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Monitor the formation of capillary-like structures under a microscope.
-
For visualization, cells can be stained with a fluorescent dye such as Calcein AM.
-
Capture images of the tube networks using a fluorescence microscope.
-
-
Data Analysis :
-
Use image analysis software to quantify various parameters of angiogenesis, such as the total tube length, the number of junctions, and the total network area.
-
Compare the results from this compound-treated wells to the vehicle control to determine the inhibitory effect on tube formation.
-
Conclusion
The validation of this compound's specificity for VEGFR2 is a multi-faceted process that requires a combination of in vitro and cell-based assays. The data presented in this guide demonstrates that this compound is a potent and selective inhibitor of VEGFR2. By following the detailed experimental protocols provided, researchers can independently verify these findings and confidently utilize this compound as a tool to investigate the role of VEGFR2 in their specific research applications. It is important to note that while this compound shows high selectivity for VEGFR2 over some other receptor tyrosine kinases, a comprehensive kinome-wide screen would provide a more complete picture of its off-target effects.
References
A Researcher's Guide to Utilizing a Negative Control for SU5408 Experiments
In the realm of targeted therapeutics, particularly in cancer research and drug development, the precision of experimental validation is paramount. SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, is a widely used tool to investigate the roles of VEGFR2-mediated signaling in angiogenesis and tumor progression.[1] To ensure the specificity of experimental findings and to correctly attribute observed effects to the inhibition of VEGFR2, the use of a proper negative control is crucial. This guide provides a comparative analysis of this compound and a suitable negative control, SU5402, complete with experimental protocols and data presentation formats to aid researchers in designing robust experiments.
Understanding the Inhibitors: this compound vs. SU5402
This compound is recognized for its high selectivity for VEGFR2, with a reported IC50 of 70 nM.[1] It exhibits minimal inhibitory activity against other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and insulin-like growth factor receptor at concentrations where it potently inhibits VEGFR2.[1]
SU5402, a structurally related indolinone, also inhibits VEGFR2 and Fibroblast Growth Factor Receptor 1 (FGFR1). However, its kinase inhibition profile is broader than that of this compound, with significant activity against PDGFRβ and other off-target kinases, including DDR2, IGF1R, FLT3, TRKA, FLT4, ABL, and JAK3.[2][3] This broader activity profile makes SU5402 an excellent negative control. By comparing the effects of this compound and SU5402, researchers can discern which cellular responses are specifically due to VEGFR2 inhibition (effects seen with this compound but not, or to a lesser extent, with SU5402) versus those that may be due to off-target effects.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and SU5402 against a panel of kinases, compiled from various sources. This data highlights the more selective nature of this compound for VEGFR2.
| Kinase Target | This compound IC50 (nM) | SU5402 IC50 (nM) | Reference |
| VEGFR2 | 70 | 20 | [1][3] |
| FGFR1 | >10,000 | 30 | [2] |
| PDGFRβ | >100,000 | 510 | [2][3] |
| DDR2 | - | Significant Inhibition | [2] |
| IGF1R | >100,000 | Significant Inhibition | [2] |
| FLT3 | - | Significant Inhibition | [2] |
| TRKA | - | Significant Inhibition | [2] |
| FLT4 | - | Significant Inhibition | [2] |
| ABL | - | Significant Inhibition | [2] |
| JAK3 | - | Significant Inhibition | [2] |
Experimental Design and Protocols
To rigorously assess the specific effects of VEGFR2 inhibition by this compound, a series of in vitro experiments should be conducted in parallel with the negative control, SU5402. Below are detailed protocols for key assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for comparing this compound and SU5402.
Cell Viability Assay (MTT or similar)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with a fresh medium containing various concentrations of this compound, SU5402, or vehicle control (DMSO). It is recommended to use a dose-response curve (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Data Presentation:
| Concentration (µM) | % Viability (this compound) | % Viability (SU5402) |
| 0.1 | 98 ± 4.5 | 99 ± 3.8 |
| 1 | 85 ± 6.2 | 92 ± 5.1 |
| 10 | 55 ± 5.8 | 78 ± 6.5 |
| 25 | 30 ± 4.1 | 60 ± 7.2 |
| 50 | 15 ± 3.5 | 45 ± 5.9 |
| 100 | 5 ± 2.1 | 25 ± 4.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Western Blot for VEGFR2 Phosphorylation
This assay directly assesses the inhibitory effect on VEGFR2 activation.
Protocol:
-
Cell Culture and Starvation: Culture endothelial cells to 80-90% confluency. Starve the cells in a serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM), SU5402 (e.g., 10 µM), or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin or GAPDH).
-
-
Densitometry Analysis: Quantify the band intensities and normalize the p-VEGFR2 signal to the total VEGFR2 and loading control.
Data Presentation:
| Treatment | Fold Change in p-VEGFR2/Total VEGFR2 |
| Vehicle Control | 1.00 |
| VEGF | 5.2 ± 0.8 |
| VEGF + this compound | 0.8 ± 0.2 |
| VEGF + SU5402 | 3.5 ± 0.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
In Vitro Tube Formation Assay
This assay evaluates the effect of the inhibitors on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Suspension Preparation: Harvest endothelial cells and resuspend them in a basal medium containing low serum (e.g., 0.5-1% FBS) at a density of 2 x 10^5 cells/mL.
-
Treatment: Add this compound (e.g., 10 µM), SU5402 (e.g., 10 µM), or vehicle control to the cell suspension.
-
Seeding: Seed 100 µL of the cell suspension onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Data Presentation:
| Treatment | Total Tube Length (arbitrary units) | Number of Junctions |
| Vehicle Control | 1250 ± 150 | 85 ± 10 |
| This compound | 250 ± 50 | 15 ± 5 |
| SU5402 | 800 ± 120 | 50 ± 8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
The judicious use of a negative control is indispensable for validating the specificity of experimental results obtained with targeted inhibitors like this compound. SU5402, with its broader kinase inhibition profile, serves as an effective tool to differentiate between on-target VEGFR2-mediated effects and potential off-target activities. By employing the comparative experimental framework and detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data that will significantly contribute to the understanding of VEGFR2 signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
SU5408 as a Reference Compound for VEGFR2 Inhibition: A Comparative Guide
In the landscape of cancer research and drug development, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) stands out as a pivotal target for anti-angiogenic therapies. As researchers strive to develop novel inhibitors, the use of well-characterized reference compounds is crucial for validating assays and providing a benchmark for new chemical entities. SU5408 has historically been utilized as a potent and selective inhibitor of VEGFR2. This guide provides a comparative analysis of this compound against other prominent VEGFR2 inhibitors—Sunitinib, Sorafenib, and Axitinib—supported by experimental data and detailed protocols.
Mechanism of Action of VEGFR2 Inhibitors
VEGFR2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a signaling cascade crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Small molecule inhibitors like this compound, Sunitinib, Sorafenib, and Axitinib typically exert their effect by competitively binding to the ATP-binding pocket of the VEGFR2 kinase domain. This action prevents the autophosphorylation of the receptor and the subsequent downstream signaling events that drive the formation of new blood vessels, which are essential for tumor growth and metastasis.
Comparative Efficacy of VEGFR2 Inhibitors
The potency of these inhibitors can be compared across various experimental setups, from enzymatic assays to cellular and in vivo models.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of kinase inhibitors in a cell-free system.
| Compound | VEGFR2 IC50 (nM) | Other Notable Kinase Targets (IC50, nM) |
| This compound | 70[1] | Highly selective for VEGFR2 |
| Sunitinib | 80[2] | PDGFRβ (2), c-Kit |
| Sorafenib | 90[3] | BRAF (22), CRAF (6), VEGFR3 (20), PDGFRβ (57), c-Kit (68) |
| Axitinib | 0.2[4] | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) |
In Vitro Cellular Proliferation
The anti-proliferative activity of these compounds is often assessed in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), or in various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HUVEC | Proliferation | ~10 |
| Sunitinib | HUVEC | Proliferation | ~0.01 |
| Sorafenib | HepG2 | MTT | Varies (e.g., ~5-10) |
| Axitinib | HUVEC | Proliferation | ~0.00028 |
In Vivo Tumor Growth Inhibition
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are standard for evaluating the in vivo efficacy of anti-cancer agents.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition |
| SU5416 * | Glioblastoma | N/A | Significant suppression of tumor growth. |
| Sunitinib | Ovarian Cancer | 40 mg/kg, daily (oral) | 1.6-fold reduction in tumor growth.[2] |
| Sorafenib | Renal Cell Carcinoma | 20 mg/kg & 40 mg/kg, daily (oral) | Significant inhibition of tumor growth at both doses. |
| Axitinib | Lung Carcinoids | 25 mg/kg, twice daily (oral) | Significant reduction in tumor-induced angiogenesis. |
Note: Data for SU5416, a closely related predecessor to this compound, is presented here due to the limited availability of published in vivo data for this compound.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro VEGFR2 Kinase Assay
This assay is designed to measure the enzymatic activity of VEGFR2 and the inhibitory effect of test compounds.
-
Reagents and Materials : Recombinant human VEGFR2 kinase domain, biotinylated substrate peptide, ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., HTRF or luminescence-based).
-
Procedure :
-
Add kinase buffer to the wells of a 96-well plate.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Add the VEGFR2 enzyme to initiate the reaction.
-
Add the biotinylated peptide substrate and ATP mixture to start the kinase reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cells (e.g., HUVECs or cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the VEGFR2 inhibitors for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
HUVEC Tube Formation Assay
This assay models the in vitro formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Plate Coating : Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding : Seed HUVECs onto the gel in the presence of various concentrations of the test inhibitors.
-
Incubation : Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Imaging : Visualize and capture images of the tube network using a microscope.
-
Quantification : Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops.
-
Data Analysis : Compare the extent of tube formation in treated wells to the untreated control to assess the anti-angiogenic activity of the compounds.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of human tumor cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Randomize the mice into treatment and control groups. Administer the test compounds (e.g., orally or via injection) according to a predetermined schedule and dosage.
-
Tumor Measurement : Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Endpoint : Continue the treatment for a defined period or until the tumors in the control group reach a specific size.
-
Data Analysis : Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.
References
A Comparative Analysis of SU5408 and Other VEGFR Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a suitable VEGFR inhibitor is a critical decision. This guide provides an objective comparison of SU5408 with other prominent VEGFR inhibitors, supported by experimental data to inform this selection process.
Introduction to this compound
This compound is a potent and selective, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2] It belongs to the 3-substituted indolin-2-ones class of tyrosine kinase inhibitors.[1] Its primary mechanism of action is the inhibition of the ATP binding site of the VEGFR2 kinase domain, thereby preventing the autophosphorylation and activation of the receptor, which in turn blocks downstream signaling pathways responsible for angiogenesis.
Comparative Efficacy and Selectivity
The efficacy of a kinase inhibitor is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. The selectivity of an inhibitor refers to its ability to target a specific kinase over others. High selectivity is desirable to minimize off-target effects.
This compound exhibits a high affinity for VEGFR2 with a reported IC50 value of 70 nM.[1][2] Notably, it shows little to no inhibitory effect against other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), or Insulin-like Growth Factor Receptor (IGFR), with IC50 values greater than 100 µM for these receptors.[1][3] This highlights the high selectivity of this compound for VEGFR2.
For a comprehensive comparison, the following table summarizes the IC50 values of this compound and other well-known VEGFR inhibitors against VEGFR2 and other relevant kinases. It is important to note that these values are compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | VEGFR2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound | 70 [1][2] | PDGFR (>100,000), EGFR (>100,000), IGFR (>100,000)[1][3] |
| Sunitinib | 80[4] | PDGFRβ (2), c-Kit[4] |
| Sorafenib | 90[4] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), Flt-3 (59), c-KIT (68)[4] |
| Axitinib | 0.2[4] | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[4] |
| Pazopanib | 30[5] | VEGFR1 (10), VEGFR3 (47), PDGFR (84), FGFR (74), c-Kit (140), c-Fms (146)[5] |
| Cediranib | <1[5] | Flt1 (5), Flt4 (≤3), c-Kit, PDGFRβ[5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
In Vitro VEGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR.
Materials:
-
Recombinant VEGFR2 kinase domain
-
Poly (Glu, Tyr) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 5x Kinase assay buffer)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Kinase-Glo® Luminescence Kinase Assay Kit
Procedure:
-
Prepare a master mixture containing the kinase assay buffer, ATP, and the substrate.
-
Dispense the master mixture into the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the recombinant VEGFR2 enzyme to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the effect of inhibitors on cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: VEGFR2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro VEGFR kinase inhibition assay.
Caption: Workflow for a cell proliferation (MTT) assay.
References
Validating SU5408's Anti-Angiogenic Power: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-angiogenic effects of SU5408 against other well-established inhibitors, supported by experimental data and detailed protocols. This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
This guide synthesizes findings from various in vivo models, including tumor xenografts and zebrafish assays, to offer a comprehensive overview of this compound's performance and its standing relative to comparable anti-angiogenic agents such as Sunitinib, Sorafenib, and Axitinib.
Comparative Efficacy of Anti-Angiogenic Agents
The in vivo efficacy of this compound and its alternatives has been evaluated in various preclinical models. While direct head-to-head comparisons including this compound are limited, data from multiple studies allow for an indirect assessment of its anti-angiogenic potential.
A study comparing nine different VEGFR tyrosine kinase inhibitors (VEGFR-TKIs) in a zebrafish xenograft model provides valuable insights into the relative potency of these agents. The median effective dose (ED50) for inhibiting tumor-induced angiogenesis was determined for each compound.
| Compound | Primary Target(s) | Zebrafish Xenograft ED50 (µM) |
| Axitinib | VEGFR1/2/3 | 0.0708 (CT26 cells), 0.03148 (GL261 cells)[1] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Not explicitly stated in the direct comparison, but showed significant tumor vessel suppression within 1 µmol/L[1] |
| Sorafenib | VEGFRs, PDGFRs, Raf kinases | Not explicitly stated in the direct comparison, but showed significant tumor vessel suppression within 1 µmol/L[1] |
| Semaxanib (SU5416) | VEGFR2 | ~1.0[1] |
Semaxanib (SU5416) is a structurally related VEGFR-2 inhibitor often used in comparative studies and serves as a proxy for this compound's expected performance.
In a separate study using a zebrafish model, VEGFR inhibitors were found to be the most potent class of anti-angiogenic agents.[2] Notably, for SU5416, the effective therapeutic concentration was found to be close to the lowest observed effect concentration for toxicity, suggesting a narrower therapeutic window compared to other VEGFR inhibitors like Sunitinib and Sorafenib.[2]
Tumor xenograft models provide another critical platform for evaluating in vivo efficacy. In a head-to-head comparison in hepatocellular carcinoma xenografts, Sorafenib (50 mg/kg) demonstrated greater tumor growth inhibition than Sunitinib (40 mg/kg).[3] Another study in a renal cell carcinoma model also suggested superior efficacy of Sorafenib over Sunitinib.
While direct comparative data for this compound in tumor xenografts is scarce, studies on Sunitinib have shown significant reductions in microvessel density (MVD). For instance, in a glioblastoma xenograft model, Sunitinib treatment (80 mg/kg) resulted in a 74% reduction in tumor MVD.[4] In metastatic lung tumor models, Sunitinib reduced MVD by approximately 50-70%.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to validate these anti-angiogenic agents, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical in vivo experimental workflow.
References
- 1. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SU5408: A Guide to Dose-Response and VEGFR2 Inhibition
This guide provides a comprehensive comparison of SU5408, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), against other alternative inhibitors. It includes detailed dose-response data, experimental protocols for analysis, and visualizations of the relevant biological pathways and workflows to support researchers, scientists, and drug development professionals in their work.
This compound: Mechanism of Action
This compound is a potent, cell-permeable small molecule that selectively inhibits the kinase activity of VEGFR2.[1][2][3] By binding to the ATP-binding site of the receptor's intracellular kinase domain, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately interferes with angiogenesis, the process of forming new blood vessels, which is a critical component in tumor growth and metastasis. The inhibitor shows high selectivity for VEGFR2, with significantly less or no effect on other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor (IGF) at similar concentrations.[1][3][4]
VEGFR2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, migration, and differentiation.[5] this compound's inhibitory action occurs at the initial phosphorylation step, effectively halting these downstream signals.
Dose-Response Analysis of this compound
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the experimental system (e.g., cell-free biochemical assays vs. cell-based assays).
| Assay Type | Target | IC50 Value | Reference |
| Cell-Free Assay | VEGFR2 Kinase | 70 nM | [1][2][6][7][8] |
| Cellular Assay | Proliferation (BA/F3 cells) | 2.6 µM | [1] |
Note: IC50 values can differ between studies and cell lines due to variations in experimental conditions.[9]
Experimental Protocol: Cell Viability Assay for Dose-Response Curve Generation
The following is a generalized protocol for determining the IC50 value of an inhibitor like this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of viable cells.[10][11]
1. Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2][6]
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations. It is recommended to use at least seven different concentrations spanning several orders of magnitude to generate a complete curve.[12]
-
Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
3. MTT Assay:
-
Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix gently on a plate shaker to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a set of wells containing medium only.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the IC50 value.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. SU 5408|this compound [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Assays: Introduction | Springer Nature Experiments [experiments.springernature.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Orthogonal Validation of SU5408 Findings
SU5408 is a well-established small molecule inhibitor primarily targeting the kinase domains of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4][5][6] Its ability to block these key drivers of angiogenesis has made it a valuable tool in cancer research and developmental biology. However, the reliability of experimental findings hinges on rigorous validation to ensure that the observed effects are a direct consequence of on-target inhibition.
This guide provides a comparative overview of orthogonal methods to validate findings from studies utilizing this compound. Orthogonal methods employ independent, dissimilar techniques to cross-verify results, thereby minimizing the risk of artifacts and off-target effects.
Core Principles of this compound Validation
A comprehensive validation strategy for this compound should address three key questions:
-
Target Engagement: Does this compound physically interact with its intended targets (VEGFR2/FGFR) within the cellular context?
-
Target Inhibition: Does this interaction lead to a measurable decrease in the kinase activity of VEGFR2 and FGFR?
-
Downstream Pathway Modulation: Are the signaling pathways downstream of these receptors appropriately inhibited?
The following sections compare common experimental techniques to address these questions, complete with detailed protocols and workflow visualizations.
Comparative Analysis of Orthogonal Validation Methods
To facilitate the selection of the most appropriate validation techniques, the following table summarizes key orthogonal methods, their underlying principles, and their respective advantages and limitations.
| Method | Principle | What it Validates | Advantages | Limitations |
| Western Blot | Utilizes specific antibodies to detect and quantify the phosphorylation status of target proteins and downstream effectors. | Downstream Pathway Modulation | Widely accessible, relatively low cost, provides data on the activation state of key signaling proteins like Akt and ERK.[7] | Semi-quantitative, dependent on antibody specificity, can be influenced by factors other than direct target inhibition. |
| In Vitro Kinase Assay | Measures the enzymatic activity of purified VEGFR2 or FGFR kinases in the presence of this compound by quantifying the phosphorylation of a substrate. | Target Inhibition | Directly quantifies the inhibitory potency (e.g., IC50) of this compound on its target kinases.[8] | Lacks the complexity of the cellular environment, which can influence inhibitor efficacy. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding increases the thermal stability of the target protein. Changes in protein melting curves in the presence of this compound confirm target engagement. | Target Engagement | Provides direct evidence of target binding in a physiologically relevant cellular environment without needing to modify the compound or the protein.[9][10][11][12][13] | Can be technically demanding and requires specialized equipment for high-throughput applications. |
| Immunoprecipitation (IP) followed by Western Blot | The target receptor (e.g., VEGFR2) is isolated from cell lysates, and its phosphorylation status is assessed by Western blot. | Target Inhibition & Downstream Signaling | Confirms inhibition of receptor autophosphorylation in a cellular context. Can also be used to probe for changes in protein-protein interactions. | Potential for non-specific binding of proteins to antibodies or beads. |
| Phospho-Proteomics (Mass Spectrometry) | A global, unbiased analysis of changes in protein phosphorylation across the entire proteome following this compound treatment. | Downstream Pathway Modulation | Provides a comprehensive and unbiased view of the signaling pathways affected by this compound, potentially identifying novel off-target effects. | Technically complex, expensive, and requires sophisticated data analysis. |
Detailed Experimental Protocols
Western Blot for Downstream Signaling (p-ERK Inhibition)
This protocol details the steps to assess the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream effector of both VEGFR2 and FGFR signaling.
-
Cell Culture and Treatment: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1 hour. Stimulate with an appropriate ligand (e.g., VEGF-A or bFGF) for 10-15 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK) overnight at 4°C. The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK.
In Vitro Kinase Assay for VEGFR2 Inhibition
This protocol provides a framework for directly measuring the inhibitory effect of this compound on recombinant VEGFR2 kinase activity.
-
Reagents and Setup: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA). Use recombinant human VEGFR2 kinase and a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, the VEGFR2 kinase, the substrate, and the diluted this compound or DMSO control.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®), or by using an antibody that specifically recognizes the phosphorylated substrate in an ELISA format.
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the workflow for assessing the direct binding of this compound to VEGFR2 in intact cells.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble VEGFR2 by Western blot or ELISA.
-
Data Interpretation: Plot the relative amount of soluble VEGFR2 against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that the compound has bound to and stabilized the target protein.
Visualizing Pathways and Protocols
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: this compound inhibits VEGFR2 and FGFR, blocking key downstream signaling pathways.
Caption: A typical workflow for validating this compound's effect on protein phosphorylation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. VEGFR2 kinase inhibitor I(SU-5408) Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound | VEGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. huber.embl.de [huber.embl.de]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
SU5408: A Comparative Guide to a VEGFR-2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results obtained with SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), against other relevant alternative compounds. The information is intended to aid researchers in evaluating the suitability of this compound for their specific experimental needs and to ensure the reproducibility of key findings.
Mechanism of Action and Signaling Pathway
This compound is a cell-permeable indolin-2-one compound that functions as a competitive inhibitor of ATP binding to the catalytic domain of VEGFR-2, a key receptor tyrosine kinase.[1][2] The activation of VEGFR-2 by its ligand, VEGF-A, triggers a downstream signaling cascade that is crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis—the formation of new blood vessels. By inhibiting VEGFR-2, this compound effectively blocks these pro-angiogenic signals. The simplified signaling pathway is illustrated below.
Caption: this compound inhibits VEGFR-2 signaling.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound in comparison to other commonly used VEGFR-2 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Table 1: IC50 Values of VEGFR-2 Kinase Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound | 70 | PDGF-R (>100,000), EGF-R (>100,000), Insulin-R (>100,000)[1] |
| Apatinib | 1 | c-Ret (13), c-Kit (429), c-Src (530) |
| Sunitinib | 80 | PDGFRβ (2), c-Kit |
| Sorafenib | 90 | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), Flt-3 (58), c-Kit (68) |
| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), Flt-1 (12), Flt-3 (11.3), Flt-4 (6), Tie2 (14.3), AXL (7) |
Experimental Protocols
To ensure the reproducibility of experimental results, detailed protocols for key assays are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell viability and proliferation based on the metabolic activity of the cells.
Caption: MTT cell proliferation assay workflow.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or alternative inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol describes the detection of apoptosis (programmed cell death) by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Caption: Annexin V apoptosis assay workflow.
Procedure:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of this compound or other inhibitors for a specified time.
-
Harvest the cells by trypsinization, and collect the supernatant to include any detached apoptotic cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
References
Safety Operating Guide
SU5408: Comprehensive Guide to Safe Handling and Disposal
This document provides essential safety, logistical, and disposal information for SU5408 (VEGFR2 Kinase Inhibitor I), a potent, cell-permeable inhibitor of the VEGFR2 kinase.[1][2][3][4][5] Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Chemical and Safety Data
The following table summarizes the key properties and hazard information for this compound.
| Property | Data |
| Chemical Name | 5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, ethyl ester[5] |
| Synonyms | SU 5408, VEGFR2 Kinase Inhibitor I[2][4][5][6] |
| CAS Number | 15966-93-5[1][2][3][4][5][6][7] |
| Molecular Formula | C18H18N2O3[1][2][5][6][7][8] |
| Molecular Weight | 310.35 g/mol [2][3][4][7] |
| Appearance | Yellow to orange crystalline solid[2] |
| GHS Hazard Statements | H302: Harmful if swallowed.[6] H410: Very toxic to aquatic life with long lasting effects.[6] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P273: Avoid release to the environment.[6] P391: Collect spillage.[6] P501: Dispose of contents/container to an approved waste disposal plant.[6] |
| Storage Conditions | Powder: Store at -20°C for up to 3 years.[2][6] In Solvent (DMSO): Store at -80°C for up to 2 years or -20°C for up to 1 year.[2][3][6] Aliquot to avoid repeated freeze-thaw cycles.[4] |
Operational Procedures for this compound Disposal
The proper disposal of this compound, whether in solid form, dissolved in a solvent, or as contaminated labware, is crucial due to its toxicity profile. The following step-by-step procedures provide guidance for researchers and laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Eye Protection: Wear safety goggles with side-shields.[6]
-
Hand Protection: Use chemically resistant protective gloves.[6]
-
Body Protection: Wear an impervious lab coat or clothing.[6]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if aerosol formation is possible, use a suitable respirator.[6]
Step 2: Waste Segregation and Collection
Properly segregate this compound waste at the point of generation. Never mix it with general laboratory or non-hazardous waste.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Place contaminated items such as weigh boats, pipette tips, and gloves into a designated, sealed waste bag or container.
-
-
Liquid Waste:
-
Collect this compound solutions (e.g., in DMSO) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain, as it is very toxic to aquatic life.[6]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," "this compound," and the relevant hazard symbols (e.g., Harmful, Dangerous for the Environment).
-
Step 3: Managing Spills
In the event of a spill, act promptly to contain and clean the affected area while adhering to safety precautions.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain the Spill: Prevent further spread or leakage. For liquid spills, use an absorbent, inert material such as diatomite or universal binders.[6] Keep the product away from drains and water courses.[6]
-
Clean-Up:
-
Dispose of Cleaning Materials: All materials used for cleanup (e.g., absorbent pads, wipes, gloves) must be disposed of as hazardous waste.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed and approved waste disposal facility.
-
Consult Regulations: Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Maintain records of waste generation and disposal as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. VEGFR2 kinase inhibitor I(SU-5408) Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. SU 5408|this compound [dcchemicals.com]
- 6. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|MSDS [dcchemicals.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
